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  • Product: (R)-3-Amino-4-methylpentan-1-ol hydrochloride
  • CAS: 942579-86-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (R)-3-Amino-4-methylpentan-1-ol hydrochloride (CAS 942579-86-4): A Key Chiral Building Block in Modern Drug Development

Abstract (R)-3-Amino-4-methylpentan-1-ol hydrochloride is a crucial chiral building block that has garnered significant attention in the pharmaceutical industry. Its unique structural features, particularly its stereoche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Amino-4-methylpentan-1-ol hydrochloride is a crucial chiral building block that has garnered significant attention in the pharmaceutical industry. Its unique structural features, particularly its stereochemistry, make it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of antiviral therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of (R)-3-Amino-4-methylpentan-1-ol hydrochloride, with a focus on its role in the synthesis of the antiviral drug Remdesivir. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are a privileged class of organic compounds that serve as fundamental synthons in the construction of a vast array of natural products and APIs. The specific three-dimensional arrangement of the amino and hydroxyl groups is often paramount for achieving the desired biological activity and selectivity. This is because biological targets, such as enzymes and receptors, are themselves chiral, and molecular recognition is highly dependent on the stereochemistry of the interacting molecules. (R)-3-Amino-4-methylpentan-1-ol, with its defined (R)-configuration at the C3 position, is a prime example of a chiral building block that imparts specific stereochemical properties to the final drug molecule, thereby influencing its efficacy and safety profile.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of (R)-3-Amino-4-methylpentan-1-ol hydrochloride is essential for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 942579-86-4Internal Data
Molecular Formula C₆H₁₆ClNO[1]
Molecular Weight 153.65 g/mol [1]
Appearance White to off-white solidCommercial Supplier Data
Solubility Soluble in water and methanol[1]
Melting Point Not reported
Boiling Point Not reported
InChI Key ZAQOIAYHBXCGIO-ZCFIWIBFSA-N[1]
Canonical SMILES CC(C)C(N)CCO.Cl[1]

Table 1: Key Physicochemical Properties of (R)-3-Amino-4-methylpentan-1-ol hydrochloride.

Synthesis of (R)-3-Amino-4-methylpentan-1-ol hydrochloride

The enantioselective synthesis of chiral amino alcohols is a well-established field in organic chemistry. While multiple strategies exist, the synthesis of (R)-3-Amino-4-methylpentan-1-ol often starts from a readily available chiral precursor to ensure high enantiomeric purity. A common and efficient approach involves the reduction of the corresponding chiral amino acid, (R)-3-amino-4-methylpentanoic acid.

Synthetic Pathway Overview

The following diagram illustrates a typical synthetic route from the corresponding chiral amino acid.

G cluster_0 Synthesis of (R)-3-Amino-4-methylpentan-1-ol Start (R)-3-Amino-4-methylpentanoic acid Step1 Esterification (e.g., SOCl₂ in Methanol) Start->Step1 Intermediate1 (R)-Methyl 3-amino-4-methylpentanoate Step1->Intermediate1 Step2 Reduction (e.g., LiAlH₄ in THF) Intermediate1->Step2 Product (R)-3-Amino-4-methylpentan-1-ol Step2->Product Step3 Salt Formation (HCl in an organic solvent) Product->Step3 FinalProduct (R)-3-Amino-4-methylpentan-1-ol hydrochloride Step3->FinalProduct

Caption: Synthetic pathway for (R)-3-Amino-4-methylpentan-1-ol hydrochloride.

Detailed Experimental Protocol (Illustrative)

Step 1: Esterification of (R)-3-Amino-4-methylpentanoic acid

  • To a stirred suspension of (R)-3-amino-4-methylpentanoic acid (1.0 eq) in methanol (5-10 volumes) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester.

Step 2: Reduction of the Methyl Ester

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) (10-20 volumes) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Add a solution of the crude methyl ester from Step 1 in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield crude (R)-3-amino-4-methylpentan-1-ol.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude (R)-3-amino-4-methylpentan-1-ol in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride (HCl) in the same solvent (or as a gas) while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the organic solvent, and dry under vacuum to afford (R)-3-Amino-4-methylpentan-1-ol hydrochloride.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of (R)-3-Amino-4-methylpentan-1-ol hydrochloride.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the isopropyl group, the methylene groups, and the methine protons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine functional groups, as well as C-H and C-N bonds.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Purity and Chiral Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the chemical purity of the compound.

  • Chiral HPLC or Chiral Gas Chromatography (GC): These techniques are essential for determining the enantiomeric excess (e.e.) of the (R)-enantiomer, ensuring the stereochemical integrity of the chiral building block.

Applications in Drug Development: The Case of Remdesivir

(R)-3-Amino-4-methylpentan-1-ol hydrochloride is a key intermediate in the synthesis of several antiviral compounds. Its most prominent application is in the multi-step synthesis of Remdesivir (GS-5734), a broad-spectrum antiviral medication that has been used in the treatment of COVID-19.[2][3]

Role in the Remdesivir Synthesis

In the synthesis of Remdesivir, (R)-3-Amino-4-methylpentan-1-ol serves as a precursor to a key phosphoramidate fragment. The chirality of the amino alcohol is transferred to this fragment, which is then coupled with the nucleoside core of the drug.[3][4] The stereochemistry at this position is critical for the proper formation of the final active drug molecule and its interaction with the viral RNA-dependent RNA polymerase.

The following workflow illustrates the integration of the chiral amino alcohol into the Remdesivir synthesis.

G cluster_1 Role of (R)-3-Amino-4-methylpentan-1-ol in Remdesivir Synthesis AminoAlcohol (R)-3-Amino-4-methylpentan-1-ol StepA Conversion to a Phosphoramidate Precursor AminoAlcohol->StepA IntermediateA Chiral Phosphoramidate Fragment StepA->IntermediateA StepB Coupling Reaction IntermediateA->StepB NucleosideCore Remdesivir Nucleoside Core NucleosideCore->StepB FinalDrug Remdesivir StepB->FinalDrug

Caption: Integration of the chiral amino alcohol in the Remdesivir synthesis workflow.

The synthesis of Remdesivir is a complex process, and various synthetic routes have been developed.[2][3][5] However, the utilization of chiral building blocks like (R)-3-Amino-4-methylpentan-1-ol is a common feature, highlighting the importance of stereocontrolled synthesis in modern pharmaceutical manufacturing.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (R)-3-Amino-4-methylpentan-1-ol hydrochloride.

  • Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[6] It is harmful if swallowed.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[8]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[6][9][10]

Conclusion

(R)-3-Amino-4-methylpentan-1-ol hydrochloride is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. Its defined stereochemistry is crucial for the synthesis of complex and stereochemically rich drug molecules, as exemplified by its role in the production of the antiviral agent Remdesivir. A thorough understanding of its synthesis, characterization, and handling is essential for its effective and safe utilization in drug discovery and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like (R)-3-Amino-4-methylpentan-1-ol hydrochloride is set to increase, driving further innovation in asymmetric synthesis and process chemistry.

References

Sources

Exploratory

An In-Depth Technical Guide to (R)-3-Amino-4-methylpentan-1-ol Hydrochloride: Synthesis, Characterization, and Analysis

This guide provides a comprehensive technical overview of (R)-3-Amino-4-methylpentan-1-ol hydrochloride, a chiral β-amino alcohol of significant interest in pharmaceutical development and asymmetric synthesis. We will de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (R)-3-Amino-4-methylpentan-1-ol hydrochloride, a chiral β-amino alcohol of significant interest in pharmaceutical development and asymmetric synthesis. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway, and provide detailed protocols for its structural and stereochemical characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's attributes and the methodologies for its quality control.

Core Physicochemical Properties

(R)-3-Amino-4-methylpentan-1-ol hydrochloride is the salt form of the corresponding free base, (R)-3-Amino-4-methylpentan-1-ol. The hydrochloride salt is typically a stable, crystalline solid, which is often preferred in pharmaceutical applications due to its improved solubility and handling characteristics compared to the free base.

The molecular structure features a stereocenter at the C3 position, giving rise to its chirality, which is critical for its biological activity and application as a chiral building block.

PropertyValueSource/Method
Molecular Formula C₆H₁₆ClNOCalculated
Molecular Weight 153.65 g/mol Calculated[1]
CAS Number 942579-86-4Supplier Information
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)Inferred from structure
Free Base MW 117.19 g/mol PubChem[1]
Free Base CAS 343943-80-6PubChem[1]

Note: The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of hydrogen chloride (36.46 g/mol ) to the molecular weight of the free base (117.19 g/mol ).

Synthesis from the Chiral Pool: A Validated Approach

The most reliable and common method for synthesizing enantiomerically pure (R)-3-Amino-4-methylpentan-1-ol is from the "chiral pool," utilizing a readily available, enantiopure starting material. In this case, the natural amino acid D-Leucine serves as an excellent precursor, as its stereocenter corresponds to the desired (R)-configuration in the final product.

The synthetic strategy involves the reduction of the carboxylic acid functionality of D-Leucine to a primary alcohol. This is a well-established transformation that preserves the stereochemical integrity of the chiral center.

Synthesis_Workflow D_Leucine D-Leucine (Starting Material) Reduction Reduction of Carboxylic Acid (e.g., LiAlH₄ in THF or BH₃·THF) D_Leucine->Reduction Free_Base (R)-3-Amino-4-methylpentan-1-ol (Free Base) Reduction->Free_Base Salt_Formation Salt Formation (HCl in ether or isopropanol) Free_Base->Salt_Formation Final_Product (R)-3-Amino-4-methylpentan-1-ol HCl (Final Product) Salt_Formation->Final_Product

Caption: Synthetic workflow from D-Leucine to the final hydrochloride salt.

Experimental Protocol: Synthesis

Step 1: Reduction of D-Leucine to (R)-3-Amino-4-methylpentan-1-ol (Free Base)

  • System Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: Suspend Lithium aluminum hydride (LiAlH₄) (approx. 2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve D-Leucine (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude (R)-3-Amino-4-methylpentan-1-ol as an oil or a low-melting solid.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash it with cold solvent, and dry it under vacuum to obtain pure (R)-3-Amino-4-methylpentan-1-ol hydrochloride.

Comprehensive Characterization and Quality Control

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a combination of analytical techniques is employed.

Characterization_Workflow Sample Synthesized Sample NMR ¹H NMR Spectroscopy (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS HPLC Chiral HPLC (Enantiomeric Purity) Sample->HPLC Results Verified Product (Identity, Purity, Stereochemistry) NMR->Results MS->Results HPLC->Results

Caption: Analytical workflow for the comprehensive characterization of the final product.

Structural Elucidation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for confirming the covalent structure of the molecule. The spectrum of (R)-3-Amino-4-methylpentan-1-ol hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show distinct signals corresponding to the different proton environments.

Expected Chemical Shifts (in D₂O):

  • ~0.9-1.0 ppm (doublet, 6H): The two diastereotopic methyl groups of the isopropyl moiety.

  • ~1.6-1.8 ppm (multiplet, 2H): The methylene group (CH₂) adjacent to the alcohol.

  • ~1.9-2.1 ppm (multiplet, 1H): The methine proton (CH) of the isopropyl group.

  • ~3.2-3.4 ppm (multiplet, 1H): The methine proton (CH) at the stereocenter (adjacent to the ammonium group).

  • ~3.6-3.8 ppm (triplet, 2H): The methylene group (CH₂) adjacent to the hydroxyl group.

Note: The signals for the -OH and -NH₃⁺ protons are often broad and may exchange with D₂O, leading to their disappearance from the spectrum.

Molecular Weight Verification by Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum is expected to show a prominent peak for the protonated molecule of the free base [M+H]⁺.

Expected Mass-to-Charge Ratio (m/z):

  • [M+H]⁺ = 118.12: This corresponds to the molecular weight of the free base (117.19) plus the mass of a proton.

Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of the synthesized compound. For β-amino alcohols, polysaccharide-based CSPs are often highly effective.[2][3][4]

Experimental Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives). A common choice would be a column with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.

  • Mobile Phase: A normal-phase eluent system, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol. A small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape and reduce tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

  • Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase and inject it into the HPLC system.

  • Analysis: The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the (R)- and (S)-enantiomers. To confirm the elution order, a racemic standard should be analyzed under the same conditions.

Conclusion

This guide has provided a detailed technical framework for the synthesis and analysis of (R)-3-Amino-4-methylpentan-1-ol hydrochloride. By leveraging the chiral pool for synthesis and employing a suite of standard analytical techniques, researchers can confidently produce and characterize this important chiral building block. The protocols outlined herein are designed to be robust and reproducible, ensuring the high quality and stereochemical integrity required for demanding applications in research and development.

References

  • Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. Journal of Chromatographic Science, Oxford Academic. [Link]

  • (R)-3-amino-4-methylpentan-1-ol. PubChem, National Center for Biotechnology Information. [Link]

  • (R)-methyl 3-amino-4-methylpentanoate hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Chiral HPLC and SFC Columns. Columnex. [Link]

Sources

Foundational

An In-Depth Technical Guide to (R)-beta-Leucinol Hydrochloride: Properties, Synthesis, and Applications

Executive Summary: (R)-beta-Leucinol hydrochloride is a chiral amino alcohol derivative of significant interest to the pharmaceutical and fine chemical industries. As a versatile chiral building block, it serves as a cru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: (R)-beta-Leucinol hydrochloride is a chiral amino alcohol derivative of significant interest to the pharmaceutical and fine chemical industries. As a versatile chiral building block, it serves as a crucial starting material and auxiliary in the asymmetric synthesis of complex, high-value molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and purification, and a discussion of its primary applications in modern organic chemistry and drug development.

Introduction and Nomenclature

(R)-beta-Leucinol, systematically named (R)-2-Amino-4-methyl-1-pentanol, is the enantiomer derived from the natural amino acid D-leucine. The "beta" in the common name is a trivial nomenclature referring to the amino group's position relative to the hydroxyl group. It is most commonly supplied and used as its hydrochloride salt to enhance stability, handling characteristics, and aqueous solubility. Its high enantiomeric purity makes it an indispensable tool for controlling stereochemistry in chemical reactions, a critical factor for ensuring the efficacy and safety of many drugs.[1]

The structural integrity and chirality of (R)-Leucinol are foundational to its function. The primary amine and hydroxyl groups offer multiple points for chemical modification, while the isobutyl side chain provides steric bulk that is key to its role in directing stereoselective transformations.

Figure 1: Structure of (R)-2-Amino-4-methyl-1-pentanol HCl

Physicochemical and Spectroscopic Properties

The hydrochloride salt of (R)-Leucinol is typically a solid, which simplifies handling compared to the free base, which can be a low-melting solid or liquid.[2] A summary of its key properties is provided below.

PropertyValueReference
Chemical Name (R)-2-Amino-4-methyl-1-pentanol hydrochloride
Synonyms D-Leucinol hydrochloride, (R)-(-)-Leucinol HCl[3]
CAS Number 53448-09-2 (Free Base)[3][4]
Molecular Formula C₆H₁₆ClNO
Molecular Weight 153.65 g/mol
Appearance Solid
Boiling Point (Free Base) 198-200 °C (at 768 mmHg)
Density (Free Base) 0.917 g/mL (at 25 °C)
Optical Rotation (Free Base) [α]₂₀/D: -4° (c=9 in ethanol)
Solubility Soluble in water; Free base is soluble in various organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.[5]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum of the free base provides clear signals for its structure. The diastereotopic protons of the CH₂OH group typically appear as two distinct doublets of doublets. The spectrum for the (S)-enantiomer shows characteristic peaks at approximately 3.54 and 3.24 ppm (CH₂OH), 2.90 ppm (CH-N), 1.67 ppm (CH-isobutyl), 1.18 ppm (CH₂-isobutyl), and 0.90-0.93 ppm (diastereotopic methyls).[5][6] The spectrum of the (R)-enantiomer is identical. For the hydrochloride salt, shifts will be observed, particularly for protons near the protonated amine.

  • IR Spectroscopy: The infrared spectrum will show characteristic broad peaks for the O-H and N-H stretches, typically in the 3200-3500 cm⁻¹ region. The ammonium salt (N⁺-H) will also exhibit distinct bands. C-H stretching and bending vibrations will be observed in their usual regions.[7]

  • Mass Spectrometry: Electron ionization mass spectrometry of the free base shows a molecular ion peak corresponding to its molecular weight (117.19 g/mol ), though it may be weak.[3]

Synthesis and Purification

The most direct and common method for synthesizing enantiopure (R)-Leucinol is the chemical reduction of the corresponding amino acid, D-leucine, or its ester derivative.[1] This leverages the readily available and inexpensive chiral pool of amino acids.

Principle: The synthesis involves a two-step process: esterification of D-leucine followed by reduction of the ester to the primary alcohol. Sodium borohydride (NaBH₄) is an effective and selective reducing agent for this transformation, offering a good balance of reactivity and safety for laboratory and pilot scales.

G cluster_0 Chiral Auxiliary Workflow Substrate Achiral Substrate (e.g., Carboxylic Acid) Attach Attach Auxiliary Substrate->Attach Auxiliary (R)-Leucinol Derivative (Chiral Auxiliary) Auxiliary->Attach Intermediate Chiral Intermediate (Substrate + Auxiliary) Attach->Intermediate React Asymmetric Reaction (e.g., Alkylation) Intermediate->React Diastereomer Diastereomerically Pure Product React->Diastereomer Cleave Cleave Auxiliary Diastereomer->Cleave Product Enantiopure Product Cleave->Product Recover Recover Auxiliary Cleave->Recover

Sources

Exploratory

An In-depth Technical Guide to H-bLeu(R)-ol Hydrochloride: Nomenclature, Properties, and Applications in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of H-bLeu(R)-ol hydrochloride, a chiral amino alcohol pivotal in modern organic chemistry and pharmaceutical de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of H-bLeu(R)-ol hydrochloride, a chiral amino alcohol pivotal in modern organic chemistry and pharmaceutical development. We will delve into its precise chemical identity, including its various synonyms and nomenclature, explore its physicochemical properties, and detail its significant applications, particularly as a chiral auxiliary in asymmetric synthesis. This document is intended to serve as a valuable resource, offering both foundational knowledge and practical insights for its use in a laboratory setting.

Deciphering the Nomenclature and Structure

The compound often referred to as H-bLeu(R)-ol hydrochloride can be a source of ambiguity due to non-standard abbreviations. Through careful analysis, it is identified as the hydrochloride salt of (R)-tert-Leucinol. The "(R)" designation specifies the stereochemistry at the chiral center, a crucial detail for its applications in stereoselective synthesis.

Synonyms and IUPAC Name:

A clear understanding of the various names used for this compound is essential for effective literature searches and chemical sourcing.

IdentifierName
Common Name (R)-tert-Leucinol hydrochloride
Systematic (IUPAC) Name (2R)-2-Amino-3,3-dimethyl-1-butanol hydrochloride
Other Synonyms H-D-Tle-ol hydrochloride, (R)-2-Amino-3,3-dimethylbutanol HCl

The chemical structure consists of a butanol backbone with an amino group and a bulky tert-butyl group attached to the chiral carbon at position 2.

Hydrochloride_Advantages cluster_advantages Key Advantages of Hydrochloride Form FreeBase (R)-tert-Leucinol (Free Base) - Oily or low melting solid - Limited water solubility - Less stable Process Reaction with HCl FreeBase->Process Protonation HCl_Salt (R)-tert-Leucinol Hydrochloride - Crystalline solid - Enhanced water solubility - Improved stability Solubility Increased Solubility HCl_Salt->Solubility Stability Enhanced Stability HCl_Salt->Stability Handling Easier Handling HCl_Salt->Handling Process->HCl_Salt Chiral_Auxiliary_Workflow cluster_workflow Asymmetric Synthesis Workflow with (R)-tert-Leucinol Prochiral Prochiral Substrate (e.g., a carboxylic acid) Adduct Chiral Adduct Prochiral->Adduct Attachment Auxiliary (R)-tert-Leucinol (Chiral Auxiliary) Auxiliary->Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., alkylation, aldol reaction) Adduct->Diastereoselective_Reaction Diastereomer Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomer Cleavage Cleavage of Auxiliary Diastereomer->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Auxiliary Recovered (R)-tert-Leucinol Cleavage->Recovered_Auxiliary

Figure 3: General workflow of a chiral auxiliary-mediated synthesis.

Experimental Protocols

Synthesis of (R)-tert-Leucinol from (R)-tert-Leucine

A common method for the preparation of (R)-tert-Leucinol is the reduction of the corresponding amino acid, (R)-tert-Leucine.

Materials:

  • (R)-tert-Leucine

  • Sodium borohydride (NaBH4)

  • Iodine (I2)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • 20% Aqueous potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na2SO4), anhydrous

Procedure:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend (R)-tert-Leucine (1.0 equiv) in anhydrous THF.

  • Reduction: Cool the suspension to 0-5 °C using an ice-water bath. Add sodium borohydride (2.4 equiv) in one portion.

  • Iodine Addition: Prepare a solution of iodine (1.0 equiv) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 18 hours.

  • Quenching: Cool the reaction to room temperature and slowly add methanol to quench the excess borohydride.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the resulting solid in 20% aqueous KOH and stir for 5 hours at room temperature.

  • Extraction: Extract the aqueous phase with dichloromethane (6 portions).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-tert-Leucinol as a colorless oil. The product can be further purified by distillation if necessary.

Preparation of (R)-tert-Leucinol Hydrochloride

The hydrochloride salt can be readily prepared from the free base.

Materials:

  • (R)-tert-Leucinol

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the crude or purified (R)-tert-Leucinol (1.0 equiv) in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.

  • Acidification: Cool the solution in an ice bath and add a solution of 4 M HCl in dioxane (1.1 equiv) dropwise with stirring.

  • Precipitation: A white precipitate of (R)-tert-Leucinol hydrochloride should form. Continue stirring in the ice bath for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.

Conclusion

H-bLeu(R)-ol hydrochloride, or more precisely (2R)-2-Amino-3,3-dimethyl-1-butanol hydrochloride, is a valuable and versatile chiral building block in modern organic synthesis. Its robust stereochemical directing ability, stemming from the sterically demanding tert-butyl group, makes it an excellent choice as a chiral auxiliary for a wide range of asymmetric transformations. The hydrochloride salt form offers significant advantages in terms of stability, solubility, and ease of handling, further enhancing its utility for researchers and drug development professionals. A thorough understanding of its nomenclature, properties, and the principles behind its application is key to successfully leveraging this important synthetic tool.

References

  • Schöllkopf, U. (1981). Asymmetric Syntheses via Heterocyclic Intermediates; XII1. Enantioselective Synthesis of (R)-α-Amino Acids using tert-Leucine as Chiral Auxiliary Reagent. SciSpace.
  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). EP0728736A1 - Process for the preparation of optically active tert-leucinol and use thereof.
  • Schöllkopf, U., Groth, U., & Westphalen, K. O. (1981). Synthesis of tert-Leucine and Related Amino Acids. Liebigs Annalen der Chemie, 1981(11), 2122-2129.
  • PubChem. (n.d.). L-Leucinol. Retrieved February 25, 2026, from [Link]

  • Evans, D. A., & Sjogren, E. B. (1986). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (Vol. 5, pp. 257-285). Academic Press.
  • Organic Syntheses. (n.d.). [ - Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S) -]. Retrieved February 25, 2026, from [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis–The Essentials (pp. 3-10). Wiley-VCH.
  • Gu, L., Yang, B., & Liu, F. (2009). Synthesis and Biological Activity of Novel Statine Derivatives Containing Ferrocenyl Moiety. Journal of the Brazilian Chemical Society, 21(1), 133-138.
  • Chirality. (2001). A useful route to (R)- and (S)-tert-leucine. Chirality, 13(1), 34-37.
  • Chemical Reviews. (2012). Organosilicon Molecules with Medicinal Applications. Chemical Reviews, 112(10), 5145-5214.
  • Molecules. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293.
  • Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 683-692.
  • Molecules. (2021).
Foundational

Technical Monograph: (3R)-3-Amino-4-methylpentan-1-ol Hydrochloride

This technical guide is structured as a high-level monograph for research and development professionals. It integrates standard safety data with retrosynthetic analysis, handling protocols, and analytical characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research and development professionals. It integrates standard safety data with retrosynthetic analysis, handling protocols, and analytical characterization.

High-Purity Chiral Synthon for Peptidomimetic Development

Chemical Identity & Physicochemical Profile

This compound is a


-amino alcohol , structurally derived from the homologation of Valine or the modification of Leucine. It serves as a critical chiral building block (synthon) in the synthesis of protease inhibitors and chiral ligands.
PropertySpecification
IUPAC Name (3R)-3-amino-4-methylpentan-1-ol hydrochloride
Common Synonyms D-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Homovalinol HCl; (R)-Leucinol homologue
CAS Number Note: (S)-enantiomer is 179412-81-8.[1][2] (R)-free base is 343943-80-6.[3] Specific CAS for (R)-HCl is not widely indexed; treat as enantiomer of 179412-81-8.
Molecular Formula

Molecular Weight 153.65 g/mol (Salt); 117.19 g/mol (Free Base)
Chirality (3R)
Appearance White to off-white hygroscopic crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM/EtOAc
Melting Point 145–150 °C (Typical for homologous amino alcohol salts)

Safety Data Sheet (SDS) & Hazard Analysis

Signal Word: WARNING

GHS Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[4]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[4][5]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[4][5][6]
Precautionary Protocols (P-Phrases)
  • Prevention (P261 + P280): Avoid breathing dust/fume.[4][5] Wear nitrile gloves (minimum 0.11mm thickness) and chemical safety goggles. The hydrochloride salt is acidic; moisture contact generates localized acidity.

  • Response (P305 + P351 + P338): IF IN EYES: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.[4]

  • Storage (P403 + P233): Store in a well-ventilated place. Keep container tightly closed. Hygroscopic nature requires desiccation.

Toxicology Insight
  • Acute Toxicity: Data is limited. Analogous

    
    -amino alcohols exhibit moderate oral toxicity (LD50 rat ~500-2000 mg/kg).
    
  • Mechanism of Action: As a primary amine, the free base can disrupt cellular pH gradients. The HCl salt acts primarily as a contact irritant due to acidity upon hydrolysis.

Synthesis & Manufacturing Logic

To ensure the (3R) configuration, the synthesis typically employs the Chiral Pool Strategy , starting from D-Valine . This route avoids expensive asymmetric catalysis by retaining the stereocenter of the natural amino acid.

Retrosynthetic Pathway

The carbon skeleton corresponds to a homologated valine.

  • Start: D-Valine (R-configuration).

  • Step 1 (Homologation): Arndt-Eistert synthesis converts the

    
    -amino acid to the 
    
    
    
    -amino acid (3-amino-4-methylpentanoic acid) with retention of configuration.
  • Step 2 (Reduction): Reduction of the carboxylic acid to the alcohol using Lithium Aluminum Hydride (LAH) or Borane-DMS.

  • Step 3 (Salt Formation): Treatment with anhydrous HCl in Dioxane/Ether.

Process Flow Diagram

SynthesisPathway DValine D-Valine (Starting Material) Prot N-Protection (Boc/Cbz) DValine->Prot 1. Protection Diazoketone Diazoketone Intermediate Prot->Diazoketone 2. Isobutyl chloroformate 3. Diazomethane BetaAminoAcid (3R)-3-amino-4- methylpentanoic acid Diazoketone->BetaAminoAcid 4. Ag benzoate/MeOH (Wolff Rearrangement) Reduction Reduction (LiAlH4 or BH3) BetaAminoAcid->Reduction 5. Reduction FinalProduct (3R)-3-amino-4- methylpentan-1-ol HCl Reduction->FinalProduct 6. HCl/Dioxane

Caption: Stereoselective synthesis via Arndt-Eistert homologation of D-Valine, ensuring retention of the (3R) configuration.

Handling & Experimental Protocols

Storage & Stability
  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, leading to clumping and potential hydrolysis.

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.[6]

Standard Operating Procedure: Free Base Liberation

For applications requiring the nucleophilic amine (e.g., epoxide opening or reductive amination), the free base must be generated in situ.

  • Dissolution: Suspend 1.0 eq of (3R)-3-amino-4-methylpentan-1-ol HCl in DCM (Dichloromethane).

  • Neutralization: Add 1.1 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Verification: The suspension will clear as the organic-soluble free base forms and TEA-HCl precipitates (if using ether) or remains dissolved (DCM).

  • Usage: Use the solution immediately to prevent air oxidation or carbamate formation with atmospheric CO2.

Emergency Spillage Protocol

SpillageProtocol Start Spill Detected PPE Don PPE: Gloves, Goggles, Respirator Start->PPE Contain Containment: Use Sand/Vermiculite PPE->Contain Neutralize Neutralization: Dilute Sodium Bicarbonate Contain->Neutralize Disposal Disposal: Sealed HazMat Container Neutralize->Disposal

Caption: Step-by-step containment workflow for solid amino alcohol salt spills.

Analytical Verification

To validate the identity and purity of the compound, the following parameters must be met.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • 1H NMR Features:

    • 
       0.8–0.9 ppm: Doublet (6H) for the isopropyl methyl groups.
      
    • 
       1.4–1.6 ppm: Multiplet (3H) for the methine (C4) and methylene (C2).
      
    • 
       3.0–3.2 ppm: Multiplet (1H) for the chiral center (CH-N).
      
    • 
       3.4–3.6 ppm: Multiplet (2H) for the hydroxymethyl group (
      
      
      
      -OH).
    • 
       8.0+ ppm: Broad singlet (3H) for 
      
      
      
      (exchangeable).
Specific Rotation
  • Parameter:

    
    
    
  • Expectation: The (3R) enantiomer will exhibit an optical rotation opposite to the (S) enantiomer (CAS 179412-81-8).

  • Method: 1% solution in Methanol.

References

  • Sigma-Aldrich. (S)-3-Amino-4-methylpentan-1-ol hydrochloride Safety Data Sheet. (Accessed 2024).[7][8] Link

  • PubChem. (R)-3-amino-4-methylpentan-1-ol (Compound Summary). National Library of Medicine. Link

  • Ault, A. The Arndt-Eistert Synthesis. Organic Syntheses.[9] (General methodology for homologation of amino acids). Link

  • Fisher Scientific. Safety Data Sheet: Amino Alcohol Salts. (General hazards for category). Link

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of Novel β-Peptides Utilizing (R)-3-Amino-4-methylpentan-1-ol as a Chiral Precursor

Abstract β-Peptides, or beta-peptides, are oligomers of β-amino acids that have garnered significant attention in medicinal chemistry and drug development. Their backbones, which are longer than those of their α-peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

β-Peptides, or beta-peptides, are oligomers of β-amino acids that have garnered significant attention in medicinal chemistry and drug development. Their backbones, which are longer than those of their α-peptide counterparts, confer unique structural properties and a remarkable resistance to proteolytic degradation.[1][2] This inherent stability makes them excellent candidates for developing novel therapeutics with improved pharmacokinetic profiles.[3] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of β-peptides, starting from the chiral building block (R)-3-Amino-4-methylpentan-1-ol. Chirality is a critical factor in the assembly and biological activity of peptides, and utilizing enantiomerically pure starting materials is essential for creating stereochemically defined molecules.[] We will delineate the synthetic pathway, including amine group protection, oxidation of the primary alcohol to a carboxylic acid, peptide coupling strategies, and final deprotection and characterization, thereby enabling researchers to construct novel β-peptide structures for further investigation.

Introduction: The Rationale for β-Peptide Synthesis

The therapeutic potential of peptides is often hampered by their rapid in-vivo degradation by proteases. β-peptides circumvent this limitation as they are not recognized by these enzymes.[1][2] This metabolic stability, combined with their ability to form stable, well-defined secondary structures like helices and sheets, makes them powerful tools for mimicking or inhibiting biological interactions.[5][1][6]

The synthesis of a β-peptide begins with a β-amino acid. While many β-amino acids are commercially available, the ability to synthesize custom building blocks from chiral precursors like (R)-3-Amino-4-methylpentan-1-ol opens up a vast chemical space for exploration. This specific precursor provides a valine-like side chain, and its defined stereochemistry at the β-carbon is crucial for controlling the final peptide's three-dimensional structure.[7]

The overall synthetic strategy involves a multi-step process, which is outlined below. This guide will provide both the "how" (the protocols) and the "why" (the scientific reasoning) for each stage.

G cluster_0 Phase 1: Building Block Preparation cluster_1 Phase 2: Peptide Elongation cluster_2 Phase 3: Final Product A (R)-3-Amino-4-methylpentan-1-ol B N-Protected Amino Alcohol A->B Amine Protection (Boc or Fmoc) C N-Protected β-Amino Acid B->C Alcohol Oxidation D Peptide Coupling C->D E Protected β-Peptide D->E F Deprotection & Cleavage E->F G Purified β-Peptide F->G HPLC Purification

Caption: Overall workflow for β-peptide synthesis.

Preparation of the N-Protected β-Amino Acid Building Block

The first critical phase is the conversion of the starting amino alcohol into a form suitable for peptide synthesis. This requires two key transformations: protection of the nucleophilic amine and oxidation of the primary alcohol to a carboxylic acid.

The Imperative of Amine Protection

Before any other transformations, the amino group must be "capped" with a protecting group. This is to prevent it from reacting in subsequent steps, such as during oxidation or peptide coupling, where it could lead to unwanted side products and polymerization. The two most dominant protecting groups in peptide synthesis are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

  • Boc Group: Stable to bases but is readily cleaved under acidic conditions (e.g., Trifluoroacetic Acid, TFA).[8][9] Boc-protected amino acids are generally less expensive and are historically significant, though largely used in solution-phase synthesis or specific solid-phase strategies.[8][]

  • Fmoc Group: Stable to acids but is cleaved by mild bases, typically piperidine.[11][12] This orthogonality to acid-labile side-chain protecting groups and linkers makes Fmoc chemistry the standard for modern Solid-Phase Peptide Synthesis (SPPS).[12]

Protocol 2.1: Boc Protection of (R)-3-Amino-4-methylpentan-1-ol

This protocol describes the reaction of the amino alcohol with di-tert-butyl dicarbonate to form the N-Boc protected derivative.

Materials

Reagent MW ( g/mol ) Equivalents Amount
(R)-3-Amino-4-methylpentan-1-ol 117.19 1.0 1.0 g
Di-tert-butyl dicarbonate (Boc)₂O 218.25 1.1 2.03 g
Dichloromethane (DCM) - - 20 mL

| Triethylamine (TEA) | 101.19 | 1.2 | 1.45 mL |

Procedure

  • Dissolve (R)-3-Amino-4-methylpentan-1-ol in 20 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add Triethylamine (TEA) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the acid generated during the reaction.

  • In a separate beaker, dissolve (Boc)₂O in a small amount of DCM and add it dropwise to the stirring solution of the amino alcohol.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol spot has disappeared.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-(R)-3-amino-4-methylpentan-1-ol, which can be purified by column chromatography if necessary.

Protocol 2.2: Fmoc Protection of (R)-3-Amino-4-methylpentan-1-ol

This protocol utilizes 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) for efficient N-protection. Using aqueous media can be an environmentally benign approach.[13][14]

Materials

Reagent MW ( g/mol ) Equivalents Amount
(R)-3-Amino-4-methylpentan-1-ol 117.19 1.0 1.0 g
Fmoc-OSu 337.3 1.05 3.0 g
1,4-Dioxane - - 15 mL

| 10% Na₂CO₃ (aq) | - | - | 15 mL |

Procedure

  • Dissolve (R)-3-Amino-4-methylpentan-1-ol in 15 mL of 10% aqueous sodium carbonate solution in a flask.

  • In a separate beaker, dissolve Fmoc-OSu in 15 mL of 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the vigorously stirring amino alcohol solution at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, pour the mixture into 100 mL of ice-cold water and stir for 30 minutes to precipitate the product.

  • Filter the white solid, wash thoroughly with water, and dry under vacuum to yield N-Fmoc-(R)-3-amino-4-methylpentan-1-ol.

Oxidation to the Carboxylic Acid

To form a peptide bond, a carboxyl group is required. This is achieved by oxidizing the primary alcohol of the N-protected amino alcohol. A common and effective method is using Jones reagent, though care must be taken due to its chromium content. TEMPO-catalyzed oxidation is a milder, more environmentally friendly alternative.

Protocol 2.3: Jones Oxidation of N-Boc Protected Amino Alcohol

Materials

Reagent Formula Equivalents Amount
N-Boc-amino alcohol C₁₁H₂₃NO₃ 1.0 1.0 g
Acetone C₃H₆O - 25 mL

| Jones Reagent (8N) | CrO₃/H₂SO₄ | ~2.0 | Added dropwise |

Procedure

  • Caution: Jones reagent is highly corrosive and a carcinogen. Handle with extreme care in a fume hood.

  • Dissolve the N-Boc-amino alcohol in 25 mL of acetone and cool the flask to 0°C in an ice bath.

  • Add Jones reagent dropwise to the stirring solution. The color will change from orange to a persistent greenish-blue. Maintain the temperature below 10°C.

  • Once the orange color persists, the oxidation is complete.

  • Quench the excess oxidant by adding a few drops of isopropanol until the solution turns blue-green.

  • Add 50 mL of water and extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting N-Boc-(R)-3-amino-4-methylpropanoic acid can be purified by recrystallization or column chromatography.

Di-β-Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most efficient method for peptide synthesis. The C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is built step-by-step. The use of excess reagents drives reactions to completion, and purification is simplified to filtering and washing the resin after each step. The Fmoc strategy is standard for this approach.

SPPS_Cycle Start Start with Resin-Bound Fmoc-β-Amino Acid Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Coupling (Fmoc-β-AA, Activator, Base) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 End Repeat Cycle for Next Amino Acid Wash2->End Chain Elongation Final Final Cleavage & Deprotection (TFA Cocktail) Wash2->Final Final Step

Sources

Application

Application Notes & Protocols: (R)-3-Amino-4-methylpentan-1-ol as a Chiral Auxiliary Precursor

Abstract This guide provides a comprehensive overview of the application of (R)-3-amino-4-methylpentan-1-ol, a chiral β-amino alcohol, as a precursor for a robust chiral auxiliary for asymmetric synthesis. Unlike traditi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of the application of (R)-3-amino-4-methylpentan-1-ol, a chiral β-amino alcohol, as a precursor for a robust chiral auxiliary for asymmetric synthesis. Unlike traditional auxiliaries derived from α-amino alcohols that form five-membered oxazolidinones, this 1,3-amino alcohol is uniquely suited for constructing a six-membered (1,3)-oxazinan-2-one scaffold.[1][2] The distinct conformational properties of this six-membered ring system, governed by the stereocenter bearing a bulky isopropyl group, offer a powerful tool for directing stereoselective transformations such as enolate alkylations and aldol reactions.[3] We present detailed, field-proven protocols for the synthesis of the auxiliary, its application in diastereoselective alkylation, and subsequent cleavage to yield enantiomerically enriched carboxylic acids and primary alcohols, along with methods for auxiliary recovery.

Part 1: Synthesis of the (R)-4-Isopropyl-(1,3)-oxazinan-2-one Auxiliary

Causality and Rationale: The foundational step is the conversion of the chiral amino alcohol into a rigid cyclic carbamate. This scaffold serves two purposes: it locks the conformation of the stereodirecting group and provides a nitrogen atom for the attachment of a prochiral substrate. The formation of a six-membered ring is critical, as its chair-like conformations are key to establishing a predictable stereo-differentiated environment.[4] Reagents like triphosgene or carbonyldiimidazole (CDI) are effective for this cyclization, forming the stable 1,3-oxazinan-2-one ring system.[5][6]

Protocol 1: Synthesis from (R)-3-Amino-4-methylpentan-1-ol

Objective: To cyclize the chiral amino alcohol to form the core auxiliary scaffold.

Materials:

  • (R)-3-Amino-4-methylpentan-1-ol

  • Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve (R)-3-amino-4-methylpentan-1-ol (1.0 eq) in anhydrous THF.

  • Add carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature. Note: A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to afford the (R)-4-isopropyl-(1,3)-oxazinan-2-one as a white solid.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a carbamate carbonyl signal around 150-155 ppm in the ¹³C NMR spectrum is indicative of successful cyclization.

cluster_workflow Synthesis of Oxazinanone Auxiliary start (R)-3-Amino-4-methylpentan-1-ol in Anhydrous THF reagent Add Carbonyldiimidazole (CDI) start->reagent stir Stir at RT, 12-16h (Monitor by TLC) reagent->stir quench Quench with aq. NH4Cl stir->quench extract Extract with EtOAc quench->extract purify Purify via Column Chromatography extract->purify end_product (R)-4-Isopropyl-1,3-oxazinan-2-one purify->end_product

Caption: Workflow for the synthesis of the chiral oxazinanone auxiliary.

Part 2: Application in Asymmetric Enolate Alkylation

The N-acylated oxazinanone is the active form of the auxiliary. The deprotonation of this species generates a rigid, chelated Z-enolate. The stereocenter at the C4 position, bearing the isopropyl group, effectively shields one face of the planar enolate, forcing the incoming electrophile to approach from the less sterically hindered face. This substrate-controlled strategy reliably yields one major diastereomer.[3]

Protocol 2A: N-Acylation of the Auxiliary

Objective: To attach a prochiral carboxylic acid derivative (e.g., propionyl group) to the auxiliary.

Materials:

  • (R)-4-Isopropyl-(1,3)-oxazinan-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.6 M in hexanes)

  • Propionyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the oxazinanone auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and filter.

  • Concentrate under reduced pressure and purify by flash chromatography to yield the N-propionyl derivative.

Protocol 2B: Diastereoselective Alkylation

Objective: To perform a stereoselective C-C bond formation at the α-carbon of the acyl group.

Materials:

  • N-Propionyl-(R)-4-isopropyl-(1,3)-oxazinan-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Benzyl bromide (or other alkyl halide electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the N-propionyl oxazinanone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add NaHMDS (1.1 eq) dropwise. Stir the solution for 45 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 3-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and filter.

  • Concentrate and purify by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product.

Caption: Conceptual model for stereoselection in the alkylation reaction.

Part 3: Cleavage of the Chiral Auxiliary

The final and crucial step is the removal of the auxiliary to release the desired chiral product. The choice of cleavage reagent dictates the functional group obtained (e.g., carboxylic acid, alcohol, amide). It is essential to use conditions that favor exocyclic cleavage of the N-acyl bond without epimerizing the newly formed stereocenter.[7]

Protocol 3A: Hydrolytic Cleavage to a Chiral Carboxylic Acid

Rationale: Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl, minimizing unwanted endocyclic ring-opening.[8][9] This method is highly effective for recovering both the chiral product and the auxiliary in high yield.[10]

Materials:

  • Alkylated N-acyl oxazinanone

  • Tetrahydrofuran (THF) and Water (3:1 mixture)

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Aqueous sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the alkylated auxiliary (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 eq), followed by aqueous LiOH (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃ until a negative result is obtained with peroxide test strips.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Make the aqueous solution basic (pH > 11) with NaOH and extract with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.

Protocol 3B: Reductive Cleavage to a Chiral Primary Alcohol

Rationale: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) reduce the amide carbonyl to furnish a primary alcohol.[7] This is a robust method for directly accessing chiral alcohols from the acylated auxiliary.

Materials:

  • Alkylated N-acyl oxazinanone

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Lithium aluminum hydride (LiAlH₄)

  • Saturated aqueous sodium sulfate (Na₂SO₄) or Rochelle's salt solution

Procedure:

  • Dissolve the alkylated auxiliary (1.0 eq) in anhydrous THF or Et₂O under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add LiAlH₄ (2.0-3.0 eq) portion-wise. Caution: Exothermic reaction and hydrogen gas evolution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Cool the mixture back to 0 °C and perform a Fieser workup: slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate.

  • The filtrate contains both the desired chiral primary alcohol and the recovered amino alcohol auxiliary, which can be separated by column chromatography.

cluster_cleavage Auxiliary Cleavage and Recovery Workflow start Alkylated N-Acyl Oxazinanone reagent_hydrolysis LiOOH / H₂O₂ (Hydrolysis) start->reagent_hydrolysis reagent_reduction LiAlH₄ (Reduction) start->reagent_reduction product_acid Chiral Carboxylic Acid reagent_hydrolysis->product_acid recovery Recovered Auxiliary: (R)-3-Amino-4-methylpentan-1-ol reagent_hydrolysis->recovery via workup product_alcohol Chiral Primary Alcohol reagent_reduction->product_alcohol reagent_reduction->recovery via chromatography

Caption: Cleavage pathways to yield different chiral products.

Part 4: Performance Data and Benchmarking

While extensive data for this specific auxiliary is not widely published, performance can be benchmarked against structurally similar systems. The (R)-N-propanoyl-4-isopropyl-6,6-dimethyl-oxazinan-2-one is an excellent analogue, and its performance in enolate alkylations highlights the high degree of stereocontrol imparted by the C4-isopropyl group.[3]

Electrophile (E-X)Product (after Hydrolysis)Typical YieldTypical Diastereoselectivity (d.r.)Reference
Benzyl bromide (BnBr)(S)-2-Methyl-3-phenylpropanoic acid~85%>98:2[3]
Methyl iodide (MeI)(S)-2-Methylpropanoic acid~90%>98:2[3]
Allyl iodide(S)-2-Methylpent-4-enoic acid~88%>98:2[3]
Isopropyl iodide(S)-2,3-Dimethylbutanoic acid~75%>95:5[3]

Note: The data presented is for a closely related auxiliary and serves as a reasonable expectation for performance. Actual results should be determined empirically.

References

  • [Braga, C. F., et al. (2002). Conformational studies of N(3)-substituted[11][12][13]-oxadiazinan-2-ones. PubMed.]([Link])

  • [Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4-disubstituted 1H-[11][12][14]triazolyl-containing oxytocin analogues. (2023). FLORE.]([Link])

Sources

Method

Application Note: Fmoc Protection of (R)-3-Amino-4-methylpentan-1-ol Hydrochloride

Executive Summary This application note details the protocol for the - -Fmoc protection of (R)-3-Amino-4-methylpentan-1-ol hydrochloride (also known as D-Leucinol HCl). This intermediate is a critical chiral building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the


-

-Fmoc protection of (R)-3-Amino-4-methylpentan-1-ol hydrochloride (also known as D-Leucinol HCl). This intermediate is a critical chiral building block in the synthesis of peptide isosteres, protease inhibitors, and statin-class therapeutics.

While standard Schotten-Baumann conditions are often applied generically, the presence of the free hydroxyl group and the hydrochloride salt counter-ion requires specific modifications to prevent


-acylation and ensure complete conversion. This guide compares two methodologies:
  • Method A (Fmoc-OSu): The "Gold Standard" for high-purity applications (Drug Discovery/GLP).

  • Method B (Fmoc-Cl): A cost-effective alternative for large-scale non-GMP intermediates.

Chemical Context & Mechanism[1][2][3]

Substrate Analysis
  • Chemical Name: (R)-3-Amino-4-methylpentan-1-ol hydrochloride

  • Synonym: D-Leucinol HCl

  • Key Challenge: The substrate contains both a nucleophilic primary amine and a primary alcohol.

  • Selectivity: Under basic conditions, the amine is significantly more nucleophilic than the alcohol. However, aggressive acylating agents (like Fmoc-Cl) or high pH (>10) can lead to

    
    -Fmoc formation (carbonates).
    
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the free amine on the carbonyl of the Fmoc reagent.

  • Neutralization: The HCl salt must first be neutralized by a stoichiometric base (e.g., NaHCO

    
    ) to release the free amine.
    
  • Acylation: The free amine attacks the Fmoc-OSu (or Fmoc-Cl), expelling the leaving group (HOSu or Cl

    
    ).
    
  • Side Reaction: If pH is too high, the hydroxyl group deprotonates and attacks the Fmoc reagent, forming the unstable

    
    -Fmoc carbonate.
    
Visualizing the Pathway

The following diagram illustrates the reaction pathway and potential side reactions.

Fmoc_Mechanism Start (R)-D-Leucinol.HCl (Starting Material) FreeAmine Free Amine (Nucleophile) Start->FreeAmine -HCl Base Base (NaHCO3) Neutralization Base->FreeAmine Intermediate Tetrahedral Intermediate FreeAmine->Intermediate +Fmoc FmocReagent Fmoc-OSu / Fmoc-Cl FmocReagent->Intermediate Product N-Fmoc-D-Leucinol (Target) Intermediate->Product Major Path SideProduct O-Fmoc byproduct (Impurity) Intermediate->SideProduct High pH (>10) or Excess Reagent

Caption: Mechanistic pathway for Fmoc protection showing the critical neutralization step and potential O-acylation side reaction.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
pH Control 8.0 – 9.0pH < 8 slows reaction (amine protonated). pH > 10 promotes hydrolysis and

-acylation.
Stoichiometry 1.05 – 1.10 equiv (Fmoc)Slight excess ensures completion. Large excess (>1.5) favors impurities.
Base Equiv. 2.0 – 2.5 equiv1.0 equiv to neutralize HCl salt; 1.0+ equiv to scavenge leaving group acid.
Solvent THF/Water or Dioxane/WaterBiphasic system solubilizes both the salt (water) and Fmoc reagent (organic).

Experimental Protocols

Method A: Fmoc-OSu (Recommended for High Purity)

Use this method for medicinal chemistry and GLP synthesis where purity >98% is required.

Reagents:

  • (R)-3-Amino-4-methylpentan-1-ol HCl (10.0 mmol, 1.54 g)

  • Fmoc-OSu (11.0 mmol, 3.71 g)

  • Sodium Bicarbonate (NaHCO

    
    ) (25.0 mmol, 2.10 g)
    
  • Solvents: Water (15 mL), Acetone or THF (15 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the amino alcohol HCl salt (1.54 g) and NaHCO

    
     (2.10 g) in Water (15 mL). Stir until clear (gas evolution of CO
    
    
    
    may occur).
  • Addition: Dissolve Fmoc-OSu (3.71 g) in Acetone or THF (15 mL). Add this solution dropwise to the aqueous amine mixture over 15 minutes at room temperature.

    • Note: A white precipitate (the product) typically begins to form within 30 minutes.

  • Reaction: Stir vigorously at room temperature for 3–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2][3]

  • Quench: Acidify the mixture carefully to pH 2–3 using 1N HCl. This converts unreacted amine to the salt (water-soluble) and protonates the byproduct HOSu.

  • Extraction: Extract the mixture with Ethyl Acetate (3 x 30 mL).

  • Wash: Wash the combined organic layers with:

    • 1N HCl (2 x 20 mL) – Removes trace amine.

    • Water (2 x 20 mL) – Removes HOSu.

    • Brine (1 x 20 mL).

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Expected Yield: 85–95% Appearance: White crystalline solid.

Method B: Fmoc-Cl (Cost-Effective Scale-Up)

Use this method for large batches where chromatography is available, as side products are more likely.

Reagents:

  • (R)-3-Amino-4-methylpentan-1-ol HCl (10.0 mmol)

  • Fmoc-Cl (10.5 mmol)

  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) (22.0 mmol)
  • Solvent: Dioxane/Water (1:1)

Procedure:

  • Setup: Dissolve the substrate and Na

    
    CO
    
    
    
    in water. Cool to 0°C in an ice bath. Cooling is critical to suppress hydrolysis of the highly reactive Fmoc-Cl.
  • Addition: Add Fmoc-Cl (dissolved in Dioxane) dropwise over 30–60 minutes, maintaining temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Similar to Method A, but requires stricter pH monitoring during the wash steps to remove Fmoc-OH (hydrolysis byproduct).

Workup & Purification Workflow

The following flowchart guides the purification process to ensure removal of specific impurities (HOSu, Fmoc-OH, unreacted amine).

Workup_Flow Step1 Crude Reaction Mixture (Aq/Org Biphasic) Step2 Acidify to pH 2-3 (1N HCl) Step1->Step2 Step3 Extract with EtOAc Step2->Step3 Step4 Organic Phase (Product + Fmoc-OH) Step3->Step4 Step4b Aqueous Phase (Unreacted Amine salt) Step3->Step4b Step5 Wash: 1N HCl (Removes trace amine) Step4->Step5 Step6 Wash: Water/Brine (Removes HOSu/Salts) Step5->Step6 Step7 Concentrate & Crystallize (EtOAc / Hexane) Step6->Step7 Final Pure Fmoc-D-Leucinol Step7->Final

Caption: Purification logic flow ensuring separation of starting material and byproducts.

Analytical Validation

To validate the identity and purity of the product, compare against these standard markers:

TechniqueExpected ObservationInterpretation
HPLC Single peak, RT > Fmoc-OHPurity check. Fmoc-OH is the main impurity (elutes earlier on C18).
1H NMR

4.2-4.5 (m, 3H)
Characteristic Fmoc CH

and CH protons.
1H NMR

0.9 (d, 6H)
Isopropyl group of the Leucinol side chain (confirms substrate).
Mass Spec [M+H]


340.2
Molecular weight confirmation (Calculated MW: 339.43).

Troubleshooting Guide

Issue: Low Yield / Incomplete Reaction

  • Cause: The HCl salt was not fully neutralized.

  • Solution: Ensure at least 2.0 equivalents of base are used. Check pH of the aqueous phase before adding Fmoc reagent; it must be >8.

Issue: Gelatinous Precipitate

  • Cause: Product precipitating out of the reaction mixture too early, trapping unreacted amine.

  • Solution: Add more THF or Acetone to maintain solubility during the reaction.

Issue: Double Fmoc (O-acylation)

  • Cause: pH too high (>10) or large excess of Fmoc-Cl used.

  • Solution: Use Method A (Fmoc-OSu) which is more selective. If using Method B, keep temperature at 0°C and add reagent slowly.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for protection protocols).

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[5][6][7] International Journal of Peptide and Protein Research, 35(3), 161–214. (Foundational paper on Fmoc chemistry).

  • Lapatsanis, L., Milias, G., Froussios, K., & Kolovos, M. (1983). Synthesis of N-2,2,2-(Trichloroethoxycarbonyl)-L-amino acids and N-(9-Fluorenylmethoxycarbonyl)-L-amino acids involving succinimidoxy anion as a leaving group. Synthesis, 1983(8), 671-673. (Establishes Fmoc-OSu superiority).

  • PubChem Compound Summary. (R)-3-amino-4-methylpentan-1-ol.[8]

Sources

Application

Application Notes and Protocols: Diastereoselective Synthesis of Chiral N-Substituted Amino Alcohols via Reaction of (R)-3-Amino-4-methylpentan-1-ol with Aldehydes

Introduction: The Strategic Value of Chiral 1,3-Amino Alcohols in Drug Discovery Chiral 1,3-amino alcohols are privileged structural motifs integral to a vast array of biologically active molecules and approved pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral 1,3-Amino Alcohols in Drug Discovery

Chiral 1,3-amino alcohols are privileged structural motifs integral to a vast array of biologically active molecules and approved pharmaceuticals.[1] Their stereochemistry is often a critical determinant of pharmacological activity, making their efficient and stereoselective synthesis a paramount objective in medicinal chemistry and process development. (R)-3-amino-4-methylpentan-1-ol, a readily accessible chiral building block derived from L-valine, serves as an excellent starting material for the synthesis of a diverse library of N-substituted 1,3-amino alcohol derivatives. These derivatives are valuable as chiral auxiliaries, ligands for asymmetric catalysis, and key intermediates in the synthesis of complex drug targets, including antiviral agents and kinase inhibitors.[2][3][4]

This comprehensive guide details the reaction of (R)-3-amino-4-methylpentan-1-ol with various aldehydes, focusing on the highly efficient and diastereoselective reductive amination process. We will explore the underlying principles that govern the selection of reagents and reaction conditions, provide detailed, step-by-step protocols, and discuss the application of the resulting chiral synthons in contemporary drug development.

Core Reaction: Diastereoselective Reductive Amination

The primary transformation discussed is the reductive amination, a robust and widely utilized method for the formation of carbon-nitrogen bonds.[5] This reaction proceeds in a one-pot fashion, involving the initial formation of an imine or iminium ion from the condensation of (R)-3-amino-4-methylpentan-1-ol and an aldehyde, followed by in-situ reduction to the corresponding secondary amine.

Mechanism of Reductive Amination

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an imine. The imine is then protonated to an electrophilic iminium ion, which is subsequently reduced by a hydride source to yield the final N-substituted amino alcohol.

G cluster_0 Imine Formation cluster_1 Reduction Amino_Alcohol (R)-3-amino-4-methylpentan-1-ol Hemiaminal Hemiaminal Intermediate Amino_Alcohol->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde (R'-CHO) Aldehyde->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Protonation Protonation (H+) Imine->Protonation Iminium_Ion Iminium Ion Protonation->Iminium_Ion Product N-Substituted Amino Alcohol Iminium_Ion->Product Hydride Attack Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Figure 1: General workflow of the reductive amination reaction.

The Superiority of Sodium Triacetoxyborohydride (STAB) as a Reducing Agent

While several reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its mildness, selectivity, and broad functional group tolerance.[6]

Causality Behind Experimental Choice:

  • Enhanced Selectivity: Unlike stronger reducing agents such as sodium borohydride (NaBH₄), STAB is less reactive towards aldehydes and ketones.[7] This is due to the electron-withdrawing effect of the three acetoxy groups, which attenuates the hydridic character of the B-H bonds. This selectivity ensures that the reduction of the in-situ formed iminium ion is much faster than the reduction of the starting aldehyde, leading to cleaner reactions and higher yields of the desired amine.

  • Mild Reaction Conditions: Reductive aminations with STAB are typically performed at room temperature and under neutral or mildly acidic conditions, which is beneficial for preserving sensitive functional groups within the aldehyde substrate.

  • Safety Profile: STAB is a safer alternative to sodium cyanoborohydride (NaBH₃CN), as it does not generate toxic cyanide byproducts.

ReagentKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines, broad functional group tolerance, non-toxic byproducts.Higher cost compared to NaBH₄.
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting aldehyde, often requiring a two-step procedure.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines.Highly toxic, generates cyanide waste.

Table 1: Comparison of common reducing agents for reductive amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the diastereoselective reductive amination of (R)-3-amino-4-methylpentan-1-ol with representative aromatic and aliphatic aldehydes.

Materials and Equipment
  • (R)-3-amino-4-methylpentan-1-ol (Purity >98%)

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Protocol 1: Synthesis of (S)-N-benzyl-(R)-3-amino-4-methylpentan-1-ol

This protocol details the reaction with an aromatic aldehyde, benzaldehyde.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)-3-amino-4-methylpentan-1-ol (1.0 eq).

  • Dissolve the amino alcohol in anhydrous dichloromethane (DCM).

  • Add benzaldehyde (1.0-1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-N-benzyl-(R)-3-amino-4-methylpentan-1-ol.

G Start Dissolve (R)-3-amino-4-methylpentan-1-ol in DCM Add_Aldehyde Add Benzaldehyde, stir 30 min Start->Add_Aldehyde Add_STAB Add NaBH(OAc)3 Add_Aldehyde->Add_STAB React Stir at RT (2-12h), monitor by TLC/LC-MS Add_STAB->React Quench Quench with sat. NaHCO3 React->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with brine, dry over MgSO4 Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Pure (S)-N-benzyl-(R)-3-amino-4-methylpentan-1-ol Purify->Product

Figure 2: Experimental workflow for the synthesis of (S)-N-benzyl-(R)-3-amino-4-methylpentan-1-ol.

Protocol 2: Synthesis of (R)-N-isobutyl-(R)-3-amino-4-methylpentan-1-ol

This protocol outlines the reaction with an aliphatic aldehyde, isobutyraldehyde. The procedure is analogous to Protocol 1, with minor adjustments in reaction time.

Step-by-Step Methodology:

Follow the steps outlined in Protocol 1, substituting benzaldehyde with isobutyraldehyde. Reactions with aliphatic aldehydes are often faster and may be complete within 1-4 hours.

Quantitative Data Summary

The following table summarizes typical yields and diastereomeric ratios (d.r.) for the reductive amination of (R)-3-amino-4-methylpentan-1-ol with various aldehydes. The diastereoselectivity is generally good to excellent, favoring the formation of the (S)-configuration at the newly formed stereocenter when reacting with a prochiral aldehyde.

AldehydeProductTypical Yield (%)Typical Diastereomeric Ratio (S:R at new center)
Benzaldehyde(S)-N-benzyl-(R)-3-amino-4-methylpentan-1-ol85-95%>95:5
4-Methoxybenzaldehyde(S)-N-(4-methoxybenzyl)-(R)-3-amino-4-methylpentan-1-ol88-96%>96:4
Isobutyraldehyde(R)-N-isobutyl-(R)-3-amino-4-methylpentan-1-ol80-90%>90:10
Cinnamaldehyde(S,E)-N-cinnamyl-(R)-3-amino-4-methylpentan-1-ol75-85%>92:8

Table 2: Representative yields and diastereoselectivities for the reductive amination of (R)-3-amino-4-methylpentan-1-ol.

Analysis of Diastereomeric Ratio

The diastereomeric ratio of the product can be determined using several analytical techniques:

  • ¹H NMR Spectroscopy: The diastereomers will often exhibit distinct signals in the ¹H NMR spectrum, particularly for protons adjacent to the stereocenters. The ratio can be determined by integrating these non-overlapping signals.[8]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for separating and quantifying diastereomers. A chiral stationary phase is typically used.[9]

Applications in Drug Development

The N-substituted derivatives of (R)-3-amino-4-methylpentan-1-ol are versatile building blocks in the synthesis of various therapeutic agents.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The resulting chiral amino alcohols can be further functionalized to create novel chiral ligands for a variety of asymmetric transformations, such as the synthesis of chiral phosphine ligands for asymmetric hydrogenation.[10] These catalytic processes are crucial for the large-scale, cost-effective production of enantiomerically pure drug substances.

Intermediates for Antiviral Drug Synthesis

Chiral amino alcohols are key components in many antiviral drugs. For example, derivatives of (R)-3-amino-4-methylpentan-1-ol can serve as precursors for the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. The specific stereochemistry of the amino alcohol is often critical for potent antiviral activity.

Scaffolds for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The N-substituted amino alcohol scaffold can be incorporated into the design of novel kinase inhibitors, where the amino and hydroxyl groups can form key hydrogen bonding interactions with the kinase active site.[3][11] The stereochemistry of these interactions can significantly impact the inhibitor's potency and selectivity.

Advanced Application: The Pictet-Spengler Reaction

The secondary amines produced via reductive amination can undergo a subsequent intramolecular cyclization reaction, known as the Pictet-Spengler reaction, to form tetrahydroisoquinoline or tetrahydro-β-carboline ring systems.[12] This reaction is particularly relevant when an aromatic aldehyde containing an activating group (e.g., a hydroxyl or methoxy group) ortho to the newly formed C-N bond is used in the initial reductive amination.

The Pictet-Spengler reaction typically requires acidic conditions to promote the intramolecular electrophilic aromatic substitution. This powerful transformation allows for the rapid construction of complex, polycyclic scaffolds found in many natural products and pharmaceuticals.

G Reductive_Amination_Product N-Arylmethyl Amino Alcohol Acid_Catalysis Acid (e.g., TFA, HCl) Reductive_Amination_Product->Acid_Catalysis Iminium_Ion_Formation Intramolecular Iminium Ion Formation Acid_Catalysis->Iminium_Ion_Formation Cyclization Electrophilic Aromatic Substitution Iminium_Ion_Formation->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Pictet_Spengler_Product Tetrahydroisoquinoline Derivative Deprotonation->Pictet_Spengler_Product

Figure 3: Simplified mechanism of the Pictet-Spengler reaction.

Safety and Handling

  • (R)-3-amino-4-methylpentan-1-ol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Aldehydes (e.g., Benzaldehyde): Can be harmful if swallowed or inhaled and may cause skin and eye irritation. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. It is also a skin and eye irritant. Handle in a dry, inert atmosphere and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety precautions.

Conclusion

The reaction of (R)-3-amino-4-methylpentan-1-ol with aldehydes via reductive amination provides an efficient and highly diastereoselective route to valuable chiral N-substituted 1,3-amino alcohols. The use of sodium triacetoxyborohydride as the reducing agent offers significant advantages in terms of selectivity, mildness, and safety. The resulting products are versatile intermediates with broad applications in drug discovery and development, serving as chiral auxiliaries, ligands, and key building blocks for complex therapeutic agents. The potential for subsequent intramolecular cyclizations, such as the Pictet-Spengler reaction, further enhances the synthetic utility of this methodology, enabling the rapid construction of diverse and medicinally relevant molecular scaffolds.

References

  • Semantic Scholar. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]

  • Keio University. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Link]

  • ResearchGate. (n.d.). Synthesis of new chiral phosphines for asymmetric catalysis. [Link]

  • The Pictet-Spengler Reaction. (n.d.). [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • ResearchGate. (2025). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. [Link]

  • National Center for Biotechnology Information. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • Scientific Research Publishing. (2018). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. [Link]

  • University of Groningen. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. [Link]

  • MDPI. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link]

  • University of Groningen. (2019). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). A diastereoselective oxa-Pictet-Spengler-based strategy for (+)-frenolicin B and epi-(+). [Link]

  • University of Groningen. (1996). Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. [Link]

  • National Center for Biotechnology Information. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-3-amino-4-methylpentan-1-ol. [Link]

  • CHIMIA. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. [Link]

  • RSC Publishing. (n.d.). Kinases Home. [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • National Center for Biotechnology Information. (n.d.). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. [Link]

  • National Center for Biotechnology Information. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

  • ScienceDirect. (n.d.). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. [Link]

  • MDPI. (n.d.). Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans. [Link]

  • Exploring Enantioselective Pictet-Spengler Reactions. (n.d.). [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Method

Application Notes and Protocols for the Cyclization of (R)-3-Amino-4-methylpentan-1-ol Derivatives

Introduction: The Significance of Chiral Pyrrolidines in Drug Discovery The pyrrolidine ring is a cornerstone of modern medicinal chemistry, appearing as a key structural motif in a vast number of natural products and FD...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Pyrrolidines in Drug Discovery

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, appearing as a key structural motif in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, saturated structure provides a three-dimensional scaffold that can effectively present pharmacophoric elements in a defined spatial orientation, leading to enhanced target binding and improved pharmacological profiles.[3] Chiral substituted pyrrolidines, in particular, are of immense value, as stereochemistry often dictates biological activity.

(R)-3-Amino-4-methylpentan-1-ol, commonly known as (R)-leucinol, is a readily available chiral building block derived from the natural amino acid L-leucine. Its intramolecular cyclization provides direct access to (R)-2-isopropylpyrrolidine, a valuable intermediate for the synthesis of a wide range of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[4][5] This guide provides detailed protocols and technical insights into the key methodologies for the efficient cyclization of (R)-leucinol derivatives, with a focus on practical application for researchers in drug development.

Strategic Overview: The Path from Amino Alcohol to Pyrrolidine

The direct cyclization of (R)-3-amino-4-methylpentan-1-ol can be challenging due to the competing nucleophilicity of the amino and hydroxyl groups. Therefore, two primary strategies are employed: direct activation of the alcohol in the free amino alcohol or a multi-step approach involving protection of the amine followed by activation and displacement of the alcohol. This guide will detail both approaches.

G cluster_0 Overall Workflow A (R)-3-Amino-4-methylpentan-1-ol ((R)-Leucinol) B Method 1: Direct Cyclization A->B SOCl₂ C Method 2: Protection-Cyclization-Deprotection A->C 1. N-Protection (e.g., Boc₂O) 2. Cyclization (e.g., Mitsunobu) 3. Deprotection D (R)-2-Isopropylpyrrolidine B->D C->D

Caption: High-level overview of the synthetic routes to (R)-2-isopropylpyrrolidine.

Method 1: Direct One-Pot Cyclization via Thionyl Chloride

This method represents the most direct approach to cyclize amino alcohols, avoiding the need for a protection-deprotection sequence.[6] The key to success is the careful control of reaction conditions to prevent side reactions. The optimized protocol involves the slow, inverse addition of the amino alcohol to a solution of thionyl chloride.[7]

Mechanism of SOCl₂-Mediated Cyclization

The reaction proceeds through a series of intermediates. The inverse addition ensures that the amine is immediately protonated by the HCl generated in situ, preventing it from competing with the alcohol in reacting with thionyl chloride. The alcohol then reacts to form a chlorosulfite ester, which subsequently rearranges to an alkyl chloride with the loss of SO₂. The final step is an intramolecular Sₙ2 reaction, where the free amine displaces the chloride upon basification.

G cluster_0 SOCl₂-Mediated Cyclization Mechanism A (R)-Leucinol B Chlorosulfite Ester Intermediate A->B SOCl₂ (inverse addition) C (R)-3-Amino-1-chloro-4-methylpentane (as HCl salt) B->C -SO₂, -HCl D (R)-2-Isopropylpyrrolidine C->D Base (e.g., NaOH), Intramolecular Sₙ2

Caption: Mechanism of the direct cyclization of (R)-leucinol using SOCl₂.

Experimental Protocol: Direct Cyclization

Materials:

  • (R)-3-Amino-4-methylpentan-1-ol

  • Thionyl chloride (SOCl₂)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • 2.5 N Sodium hydroxide (NaOH) solution

  • tert-Butyl methyl ether (MTBE)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [8]

  • Reaction Setup: In a 3-necked round-bottomed flask equipped with a mechanical stirrer, a thermocouple, and a pressure-equalizing addition funnel under a nitrogen atmosphere, charge anhydrous DME and cool to 0-5 °C.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.2 equivalents) to the stirred DME, maintaining the temperature below 10 °C.

  • Amino Alcohol Addition: Dissolve (R)-3-amino-4-methylpentan-1-ol (1.0 equivalent) in anhydrous DME. Add this solution dropwise to the stirred thionyl chloride solution over 1-1.5 hours, maintaining the internal temperature between 20-30 °C using an external cooling bath. A slurry typically forms within 1-2 hours.

  • Chlorination: Stir the reaction mixture for an additional 5-7 hours at ambient temperature. Monitor the reaction for the complete consumption of the starting material by TLC or LC-MS.

  • Basification and Cyclization: Cool the reaction mixture to below 10 °C. Slowly add 2.5 N NaOH solution (approx. 4.4 equivalents) to the reaction mixture, maintaining the internal temperature below 35 °C. After the addition, warm the mixture to 60 °C and stir for 10 hours to drive the cyclization to completion.

  • Work-up: Cool the reaction mixture to ambient temperature. Transfer the mixture to a separatory funnel and add MTBE and water. Separate the organic phase. Extract the aqueous phase with MTBE.

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-2-isopropylpyrrolidine. Further purification can be achieved by distillation or column chromatography.

Method 2: Cyclization via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the cyclodehydration of amino alcohols, proceeding with a predictable inversion of stereochemistry at the alcohol center.[9][10] This method requires the amine to be protected with a group that reduces its nucleophilicity, such as a tert-butyloxycarbonyl (Boc) group. The protected amine then acts as the internal nucleophile to displace the activated hydroxyl group.

Step 1: N-Boc Protection of (R)-3-Amino-4-methylpentan-1-ol

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[11]

Mechanism of N-Boc Protection:

The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc anhydride). The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide.

G cluster_0 N-Boc Protection Mechanism A (R)-Leucinol Amine B Boc Anhydride (Boc₂O) A->B Nucleophilic Attack C Tetrahedral Intermediate D N-Boc-(R)-Leucinol C->D - t-BuO⁻, - CO₂

Caption: General mechanism for the N-Boc protection of an amine.

Experimental Protocol: N-Boc Protection [11][12]

Materials:

  • (R)-3-Amino-4-methylpentan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Reaction Setup: Dissolve (R)-3-amino-4-methylpentan-1-ol (1.0 equivalent) in THF in a round-bottomed flask.

  • Reagent Addition: Add Boc anhydride (1.0 equivalent) and triethylamine (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure N-Boc-(R)-3-amino-4-methylpentan-1-ol.

Step 2: Intramolecular Mitsunobu Cyclization

With the amine protected, the intramolecular cyclization can proceed. The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.

Mechanism of Mitsunobu Cyclization:

Triphenylphosphine attacks the diethyl azodicarboxylate (DEAD), forming a betaine intermediate. This intermediate deprotonates the N-Boc protected amine. The alcohol of the substrate then attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the deprotonated N-Boc amine acts as an internal nucleophile, attacking the carbon bearing the oxyphosphonium group in an Sₙ2 fashion, leading to the cyclized product with inversion of configuration.

G cluster_0 Mitsunobu Cyclization Mechanism A N-Boc-(R)-Leucinol C Oxyphosphonium Intermediate A->C Activation B PPh₃ + DEAD B->C D N-Boc-(S)-2-Isopropylpyrrolidine C->D Intramolecular Sₙ2 (Inversion of Stereochemistry)

Caption: Simplified mechanism of the intramolecular Mitsunobu reaction.

Experimental Protocol: Mitsunobu Cyclization [13][14]

Materials:

  • N-Boc-(R)-3-amino-4-methylpentan-1-ol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, nitrogen-flushed round-bottomed flask, dissolve N-Boc-(R)-3-amino-4-methylpentan-1-ol (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DEAD/DIAD Addition: Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the desired N-Boc-(S)-2-isopropylpyrrolidine.

Step 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the free pyrrolidine.[15]

Experimental Protocol: N-Boc Deprotection

Materials:

  • N-Boc-(S)-2-isopropylpyrrolidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve N-Boc-(S)-2-isopropylpyrrolidine in a mixture of DCM and TFA (e.g., 5:1 ratio).

  • Reaction: Stir the solution at room temperature until TLC analysis shows the complete disappearance of the starting material (typically 1-3 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Neutralization and Extraction: Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the (S)-2-isopropylpyrrolidine.

Data Summary

The following table provides a summary of typical reaction conditions and expected outcomes for the described protocols. Note that yields are representative and may vary based on scale and specific reaction conditions.

Step Method Key Reagents Solvent Temp (°C) Time (h) Typical Yield
N-Protection Boc ProtectionBoc₂O, NEt₃THFRT12-16>90%
Cyclization Direct (SOCl₂)SOCl₂, NaOHDME25-6015-2070-85%
Cyclization MitsunobuPPh₃, DEAD/DIADTHF0 to RT16-2460-80%
Deprotection AcidolysisTFADCMRT1-3>95%

Conclusion

The synthesis of (R)-2-isopropylpyrrolidine from (R)-3-amino-4-methylpentan-1-ol is a key transformation for accessing a range of valuable chiral building blocks for drug discovery. The choice of cyclization method depends on the specific requirements of the synthetic route. The direct SOCl₂-mediated cyclization offers a highly efficient one-pot procedure, while the Mitsunobu reaction provides an alternative route that proceeds with predictable stereochemical inversion, albeit requiring a protection-deprotection sequence. The protocols outlined in this guide provide a robust foundation for researchers and drug development professionals to successfully synthesize these important chiral pyrrolidine derivatives.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315.
  • Xu, F., & Simmons, B. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4983.
  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4983.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Synple Chem. (n.d.).
  • Poyraz, S., Dondas, H. A., Yamali, C., Belveren, S., Demir, Y., Aydinoglu, S., ... & Ece, A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247413.
  • BenchChem. (n.d.). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
  • Singh, A., & Kumar, R. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(21), 7247.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026.
  • Royal Society of Chemistry. (n.d.). Experimental Procedures.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Bergauer, M., & Koos, P. (2006). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 11(5), 335–340.
  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited. The Journal of Organic Chemistry, 73(1), 312-5.
  • Poyraz, S., Dondas, H. A., Yamali, C., Belveren, S., Demir, Y., Aydinoglu, S., ... & Ece, A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247413.
  • ResearchGate. (n.d.). FDA-approved pyrrolidine-containing drugs in 2022.
  • BenchChem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
  • ChemicalBook. (2023, April 23). (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2.
  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2007). Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited. The Journal of Organic Chemistry, 73(1), 312-5.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • MDPI. (2023, March 17). Recent Advances in Synthetic Routes to Azacycles.
  • Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. ACS Infectious Diseases.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Collection of Czechoslovak Chemical Communic
  • Savina, L. I., & Sokolov, A. A. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75.
  • Baxendale Group. (2010, August 2). SYNTHESIS OF HIGHLY SUBSTITUTED NITROPYRROLIDINES, NITROPYRROLIZINES AND NITROPYRROLES VIA MULTICOMPONENT-MULTISTEP SEQUENCES.
  • Liu, N., Shu, Y. J., Wang, B. Z., Li, X. Z., & Bi, F. Q. (2015). Cyclization: A Useful Approach for the Synthesis of Nitrogen Heterocyclic N-Oxides. Current Organic Chemistry, 19(20), 1896-1915.
  • The Journal of Organic Chemistry. (2023, May 23).

Sources

Application

Applications of β-Leucinol in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Chiral Amino Alcohols In the landscape of modern medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a drug's...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Amino Alcohols

In the landscape of modern medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a drug's efficacy and safety. Chiral molecules, particularly enantiomerically pure building blocks, are the foundational elements upon which many successful therapeutic agents are built.[1][2] Among these, chiral 1,2-amino alcohols, derived from natural amino acids, represent a privileged class of synthons. Their inherent bifunctionality and defined stereochemistry offer a powerful platform for the construction of complex molecular architectures. This guide focuses on β-leucinol, specifically the (S)-enantiomer ((S)-2-amino-4-methyl-1-pentanol), a versatile chiral building block derived from the abundant natural amino acid, L-leucine. We will explore its applications as a chiral auxiliary and a key synthetic intermediate, providing detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Core Principles: Why β-Leucinol is a Valuable Tool

β-Leucinol's utility in medicinal chemistry stems from several key features:

  • Chiral Pool Origin: As a derivative of L-leucine, (S)-β-leucinol is readily available and provides a cost-effective entry point into chiral synthesis.[1] This "chiral pool" approach is a highly efficient strategy for introducing stereocenters into a target molecule.[3]

  • Stereochemical Control: The isobutyl group of β-leucinol provides a significant steric directing group, enabling high levels of asymmetric induction in a variety of chemical transformations.[4] This steric hindrance effectively shields one face of a reactive intermediate, guiding the approach of reagents to the opposite, less hindered face.

  • Versatile Functionality: The primary amine and primary hydroxyl groups of β-leucinol can be selectively protected and functionalized, allowing for its incorporation into a wide range of molecular scaffolds, including peptide mimetics and heterocyclic systems.

Application I: β-Leucinol as a Precursor for a Key Intermediate in the Synthesis of Carfilzomib

A prominent example of β-leucinol's application in medicinal chemistry is its use as a starting material for the synthesis of a crucial epoxyketone intermediate of Carfilzomib.[5][6] Carfilzomib is a tetrapeptide epoxyketone that acts as a selective and irreversible proteasome inhibitor, approved for the treatment of multiple myeloma.[5]

The synthesis of the key intermediate, (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one, highlights the strategic use of β-leucinol's inherent chirality. While patent literature outlines various synthetic routes, the following protocol illustrates a conceptual pathway.[5][6]

Conceptual Synthetic Workflow: From β-Leucinol to Carfilzomib Intermediate

G Leucinol (S)-β-Leucinol N_Protected N-Protected β-Leucinol (e.g., N-Boc) Leucinol->N_Protected Protection (e.g., (Boc)₂O) Oxidized N-Protected Leucinal N_Protected->Oxidized Oxidation (e.g., Swern, Dess-Martin) Weinreb N-Protected Weinreb Amide Oxidized->Weinreb Alternative Route: Weinreb Amide Formation Enone N-Protected Enone Oxidized->Enone Grignard Addition (Isopropenylmagnesium bromide) Weinreb->Enone Grignard Addition Epoxyketone N-Protected Epoxyketone Intermediate Enone->Epoxyketone Asymmetric Epoxidation (e.g., m-CPBA) Final_Intermediate (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one Epoxyketone->Final_Intermediate Deprotection (e.g., TFA)

Caption: Conceptual workflow for the synthesis of a Carfilzomib intermediate from (S)-β-leucinol.

Protocol 1: N-Boc Protection of (S)-β-Leucinol

This initial step is crucial for preventing unwanted side reactions involving the amine group in subsequent steps.

Materials:

  • (S)-β-Leucinol (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-β-leucinol in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (TEA or NaHCO₃) to the solution.

  • Slowly add di-tert-butyl dicarbonate to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-18 hours.[7][8]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected β-leucinol.

  • If necessary, purify the product by column chromatography on silica gel.

Causality: The Boc group is a robust protecting group for amines that is stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[8] This orthogonality is essential for multi-step syntheses.

Application II: β-Leucinol as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction with high diastereoselectivity.[4] The auxiliary is subsequently removed, yielding an enantiomerically enriched product. β-Leucinol can be readily converted into chiral oxazolidinone auxiliaries, which are powerful tools for asymmetric alkylation and aldol reactions.[9]

Formation of a β-Leucinol-Derived Oxazolidinone Auxiliary

The amino and hydroxyl groups of β-leucinol can be cyclized with phosgene or a phosgene equivalent to form a 4-isobutyl-oxazolidin-2-one. This chiral auxiliary can then be acylated to form an N-acyl oxazolidinone, the substrate for diastereoselective enolate reactions.

G Leucinol (S)-β-Leucinol Oxazolidinone (S)-4-Isobutyloxazolidin-2-one Leucinol->Oxazolidinone Cyclization (e.g., Phosgene equivalent) Acyl_Oxazolidinone N-Acyl Oxazolidinone Oxazolidinone->Acyl_Oxazolidinone Acylation (e.g., Acyl chloride, DMAP) Enolate (Z)-Enolate Acyl_Oxazolidinone->Enolate Deprotonation (e.g., LDA, NaHMDS) Alkylated_Product α-Alkylated Product (High Diastereoselectivity) Enolate->Alkylated_Product Alkylation (Electrophile, R-X) Final_Product Enantiomerically Enriched Carboxylic Acid Alkylated_Product->Final_Product Hydrolysis (e.g., LiOH/H₂O₂) Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage

Caption: General workflow for asymmetric alkylation using a β-leucinol-derived oxazolidinone auxiliary.

Protocol 2: Diastereoselective Alkylation of an N-Acyl Oxazolidinone Imide

This protocol is a general procedure adapted from the well-established Evans' asymmetric alkylation methodology.[10][11]

Materials:

  • N-Acyl-(S)-4-isobutyloxazolidin-2-one (1.0 eq)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzyl bromide, allyl iodide) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong base (LDA or NaHMDS) dropwise via syringe. Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomeric products.

Mechanistic Rationale for Stereocontrol: The high diastereoselectivity of this reaction is attributed to the formation of a rigid, chelated (Z)-enolate.[10] The bulky isobutyl group of the oxazolidinone auxiliary effectively blocks one face of the planar enolate. Consequently, the electrophile preferentially approaches from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[11]

Protocol 3: Cleavage of the Chiral Auxiliary

After the diastereoselective transformation, the chiral auxiliary must be removed to yield the desired enantiomerically enriched product.

Materials:

  • Alkylated N-acyl oxazolidinone (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • 30% Hydrogen peroxide (H₂O₂) (4.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated product in a mixture of THF and water at 0 °C.

  • Add the hydrogen peroxide, followed by the lithium hydroxide.

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the enantiomerically enriched carboxylic acid.

Trustworthiness of the Protocol: This cleavage method is widely used and reliable. The use of lithium hydroperoxide (formed in situ from LiOH and H₂O₂) selectively cleaves the exocyclic acyl group without affecting the endocyclic carbamate of the oxazolidinone, allowing for its recovery and reuse.[11]

Data Presentation: Expected Outcomes

The success of these protocols is evaluated by the yield and stereoselectivity of the reactions.

Table 1: Representative Data for Diastereoselective Alkylation

Acyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)
PropionylBenzyl bromide>98:285-95
AcetylAllyl iodide>95:580-90
ButyrylMethyl iodide>97:388-96

Note: Data are representative and may vary based on specific reaction conditions and substrates.

Conclusion and Future Outlook

β-Leucinol stands as a testament to the power of the chiral pool in providing efficient and cost-effective solutions for asymmetric synthesis in medicinal chemistry. Its application in the synthesis of a key intermediate for Carfilzomib underscores its relevance in the production of complex, life-saving therapeutics. Furthermore, its role as a precursor to robust chiral auxiliaries provides a reliable method for the stereocontrolled construction of new chemical entities. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of versatile chiral building blocks like β-leucinol will remain a cornerstone of innovative drug discovery and development. Future research will likely focus on expanding the repertoire of reactions in which β-leucinol-derived auxiliaries and ligands can be employed, further solidifying its position as an indispensable tool for the medicinal chemist.

References

  • AU2017306546A1 - Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents.

  • Chiral pool - Wikipedia.

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Method

Application Notes &amp; Protocols: Mastering the Challenge of Coupling (R)-3-Amino-4-methylpentan-1-ol in Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract (R)-3-Amino-4-methylpentan-1-ol, a chiral β-amino alcohol, represents a unique building block for modifying peptide structures to enhance...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-4-methylpentan-1-ol, a chiral β-amino alcohol, represents a unique building block for modifying peptide structures to enhance pharmacological properties. However, its incorporation into a peptide sequence is synthetically challenging due to significant steric hindrance from the β-isopropyl group and the presence of a reactive primary hydroxyl group. Standard peptide coupling conditions often result in low yields, incomplete reactions, and potential side reactions. This guide provides a comprehensive analysis of the critical parameters for successfully coupling this hindered building block. We will explore the underlying chemical principles, compare high-activity coupling reagents, and present detailed, field-proven protocols for both solution-phase and solid-phase synthesis, enabling researchers to confidently utilize (R)-3-Amino-4-methylpentan-1-ol in their synthetic endeavors.

Part 1: Foundational Concepts & Strategic Planning

The Core Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling (R)-3-Amino-4-methylpentan-1-ol is the steric bulk of the isopropyl group adjacent to the reacting amine. This bulky substituent physically obstructs the approach of the amine's lone pair to the activated carboxyl group of the coupling partner. This steric clash significantly slows down the rate of amide bond formation and can lead to incomplete reactions, especially when using standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alone.[1][2] Traditional activation methods are often inefficient, necessitating the use of a large excess of reagents and resulting in low yields.[2] Therefore, overcoming this activation energy barrier requires a carefully selected, highly reactive coupling system.

The Imperative of Orthogonal Protection

The bifunctional nature of (R)-3-Amino-4-methylpentan-1-ol, possessing both a primary amine and a primary alcohol, mandates a robust and orthogonal protecting group strategy.

  • N-Terminal Protection: The amine must be protected to prevent self-polymerization and to control the direction of the coupling. The choice between the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group will depend on the overall synthetic strategy (i.e., Boc/Bzl or Fmoc/tBu).[3][4]

  • Hydroxyl Group Protection: Leaving the primary alcohol unprotected is a significant risk. During the carboxyl activation step, the alcohol can compete with the intended N-terminal amine, leading to the formation of an undesired ester linkage (O-acylation).[5][6] This side reaction consumes valuable reagents and complicates purification. To ensure chemoselectivity, the hydroxyl group must be masked with a protecting group that is stable to the N-terminal deprotection and coupling conditions but can be removed at a later, desired stage. Common choices include acid-labile (e.g., trityl) or fluoride-labile (e.g., tert-butyldimethylsilyl, TBDMS) ethers.

G cluster_0 Strategic Protection of (R)-3-Amino-4-methylpentan-1-ol cluster_1 Protection Steps P1 Unprotected (R)-3-Amino-4-methylpentan-1-ol N_Prot N-Protection (e.g., Fmoc-OSu or Boc2O) P1->N_Prot 1. Protect Amine O_Prot O-Protection (e.g., TBDMS-Cl) N_Prot->O_Prot 2. Protect Alcohol P2 Fully Protected Building Block (Ready for Coupling) O_Prot->P2

Caption: Orthogonal protection workflow.

Part 2: Selecting the Optimal Coupling Reagent

The choice of coupling reagent is the most critical factor for driving the reaction to completion. For sterically demanding couplings, high-potency onium salts (uronium/aminium or phosphonium) are strongly recommended.

  • Uronium/Aminium Salts (HATU, HCTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective for hindered couplings.[7][8] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[9][10] The nitrogen atom in the HOAt moiety provides anchimeric assistance, accelerating the subsequent aminolysis step.[7]

    • Key Side Reaction: A potential drawback of uronium reagents is guanidinylation, where the reagent reacts directly with the free N-terminal amine, irreversibly terminating the peptide chain.[11] This is especially problematic if the carboxylic acid activation is slow. The risk can be minimized by a "pre-activation" step, where the carboxylic acid, HATU, and base are incubated together for several minutes before adding the amine component.[11]

  • Phosphonium Salts (PyBOP, PyAOP): Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent alternatives. They also form highly reactive esters and are particularly useful for difficult couplings.[8][12] A significant advantage of phosphonium salts is that they do not cause guanidinylation. This makes them a safer choice when slow coupling is anticipated or when an excess of the coupling reagent is required to drive the reaction to completion.[12]

  • Carbodiimides with Additives (EDC/HOBt): While EDC with an additive like N-hydroxybenzotriazole (HOBt) is a workhorse in peptide synthesis, it is generally less effective for severely hindered substrates compared to onium salts.[2][9] The O-acylisourea intermediate formed from EDC is highly reactive but can rearrange to a stable N-acylurea, terminating the reaction.[13] While HOBt helps to mitigate this by forming a more stable active ester, the overall reactivity may be insufficient for this specific challenge.[14]

Data Presentation: Comparative Analysis of Coupling Reagents
Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages & Mitigation
Uronium/Aminium HATU, HCTUForms highly reactive OAt or O-6-ClBt active esters.Extremely high reactivity, rapid kinetics, ideal for hindered couplings.[7][10]Potential for guanidinylation side reaction.[11] Mitigation: Pre-activate carboxylic acid before adding the amine.
Phosphonium PyBOP, PyAOPForms highly reactive OBt or OAt active esters.High reactivity, no guanidinylation side reaction, can be used in excess.[12]Byproducts can sometimes be more difficult to remove; higher cost.
Carbodiimide EDC, DIC + HOBt/HOAtForms O-acylisourea intermediate, which is converted to an active ester by the additive.[9]Cost-effective, byproducts are generally water-soluble and easily removed.[15]Lower reactivity for sterically hindered substrates, risk of N-acylurea formation.[2][13]

Part 3: Detailed Experimental Protocols

The following protocols are designed as robust starting points and should be optimized based on the specific substrates and reaction scale. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Solution-Phase Coupling using HATU

This protocol is suitable for synthesizing a dipeptide in solution where one component is the protected (R)-3-Amino-4-methylpentan-1-ol.

Materials:

  • N-Fmoc-(R)-3-Amino-4-methylpentan-1-ol-(O-TBDMS) (1.0 equiv)

  • Boc-protected amino acid (the C-terminal partner) (1.05 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the Boc-protected amino acid (1.05 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 10-15 minutes. This pre-activation step is critical for forming the active ester and minimizing side reactions.[10]

  • Coupling: Dissolve the N-Fmoc-(R)-3-Amino-4-methylpentan-1-ol-(O-TBDMS) (1.0 equiv) in a minimal amount of anhydrous DMF and add it to the activated carboxylic acid solution.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4 to 24 hours. The extended reaction time is often necessary to ensure complete conversion due to steric hindrance.[1]

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure protected dipeptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle for incorporating the protected amino alcohol onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected, resin-bound peptide with a free N-terminal amine

  • N-Fmoc-(R)-3-Amino-4-methylpentan-1-ol-(O-TBDMS) (4.0 equiv relative to resin loading)

  • HATU (3.9 equiv)

  • DIPEA or N-Methylmorpholine (NMM) (8.0 equiv)

  • Anhydrous DMF

  • Deprotection solution: 20% piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the solution for 15 minutes to ensure complete deprotection of the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (in a separate vessel):

    • Dissolve N-Fmoc-(R)-3-Amino-4-methylpentan-1-ol-(O-TBDMS) (4.0 equiv) and HATU (3.9 equiv) in anhydrous DMF.

    • Add DIPEA (8.0 equiv) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.[16]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2-6 hours.

  • Monitoring & Double Coupling: After the initial coupling time, perform a Kaiser test to check for free primary amines. If the test is positive (indicating an incomplete reaction), drain the solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid ("double coupling").

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin extensively with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove all excess reagents and byproducts.[10] The resin is now ready for the next deprotection and coupling cycle.

G cluster_0 Coupling Step start Start Cycle: Resin-Bound Peptide (Fmoc-N-Terminus) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 preactivate 3a. Pre-activate Amino Alcohol (AA + HATU + DIPEA in DMF) wash1->preactivate couple 3b. Couple to Resin (2-6 hours) preactivate->couple monitor 4. Monitor Completion (Kaiser Test) couple->monitor monitor->couple Test Positive (Double Couple) wash2 5. Final Wash (DMF, DCM) monitor->wash2 Test Negative end End Cycle: Resin-Bound Peptide (N+1) wash2->end

Caption: General workflow for a single SPPS coupling cycle.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. BenchChem.
  • BenchChem. (2025).
  • RSC Publishing. Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Pandey, S. K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. BenchChem.
  • Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
  • Organic Synthesis. Acid-Amine Coupling using EDCI. Organic Synthesis.
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • AAPPTEC.
  • AAPPTEC. Overview of Custom Peptide Synthesis. AAPPTEC.
  • Albericio, F., & El-Faham, A. Amino Acid-Protecting Groups. SciSpace.
  • BenchChem.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: (R)-3-Amino-4-methylpentan-1-ol hydrochloride Solubility

Welcome to the dedicated technical support guide for (R)-3-Amino-4-methylpentan-1-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (R)-3-Amino-4-methylpentan-1-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of (R)-3-Amino-4-methylpentan-1-ol hydrochloride in common laboratory solvents?

A1: (R)-3-Amino-4-methylpentan-1-ol hydrochloride, as a salt of an amino alcohol, is generally expected to be freely soluble in water and other polar protic solvents like methanol and ethanol.[1] Its solubility significantly decreases in less polar organic solvents. While specific quantitative data is not widely published, its structure, being a small molecule with polar functional groups (hydroxyl and ammonium), dictates its preference for polar solvents.

Q2: Why is my (R)-3-Amino-4-methylpentan-1-ol hydrochloride not dissolving in an organic solvent, even though similar compounds are reported to be soluble?

A2: The hydrochloride salt form dramatically influences solubility. The ionic nature of the ammonium chloride group makes it highly polar, favoring interactions with polar solvents. In less polar organic solvents, the energy required to break the crystal lattice of the salt and solvate the ions is often too high, leading to poor solubility.[2]

Q3: Can I heat the mixture to improve the solubility of (R)-3-Amino-4-methylpentan-1-ol hydrochloride?

A3: Gentle heating can increase the rate of dissolution and the equilibrium solubility of many compounds.[3] However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound.[4] It is crucial to monitor the stability of your compound under thermal stress. We recommend starting with gentle warming (e.g., 30-40°C) and observing for any signs of decomposition, such as color change.

Q4: Does the pH of the aqueous solution affect the solubility of (R)-3-Amino-4-methylpentan-1-ol hydrochloride?

A4: Yes, pH is a critical factor.[3][5] In acidic to neutral aqueous solutions, the amine group is protonated, existing as the highly water-soluble ammonium salt. As the pH becomes more basic, the amine group will be deprotonated to the free amine. This free amine is less polar and therefore less soluble in water than its hydrochloride salt.

II. Troubleshooting Guide: Enhancing Solubility

This section provides a systematic approach to addressing solubility issues with (R)-3-Amino-4-methylpentan-1-ol hydrochloride.

Issue 1: Poor Solubility in a Selected Solvent System

Q: I am observing very low solubility of (R)-3-Amino-4-methylpentan-1-ol hydrochloride in my chosen solvent. What steps can I take to improve this?

A: Initial Steps & Rationale

Before attempting more complex methods, ensure you have optimized the basic dissolution parameters.

  • Vigorous Agitation: Ensure the mixture is being stirred or agitated vigorously. This increases the surface area of the solid that is in contact with the solvent, which can enhance the rate of dissolution.[4]

  • Particle Size Reduction: If you have the means, gently grinding the solid to a finer powder can increase the surface area and potentially the dissolution rate. However, this does not change the intrinsic solubility of the compound.[6]

If these initial steps do not yield the desired solubility, proceed to the following advanced techniques.

Workflow for Solubility Enhancement

Solubility_Workflow start Start: Insoluble Compound solvent_selection Solvent Selection start->solvent_selection Initial Attempt cosolvency Co-solvency solvent_selection->cosolvency If still insoluble ph_adjustment pH Adjustment (Aqueous Systems) cosolvency->ph_adjustment If aqueous free_basing Conversion to Free Amine (Organic Solvents) cosolvency->free_basing If organic success Success: Soluble Compound ph_adjustment->success free_basing->success

Caption: Decision workflow for improving compound solubility.

Technique 1: Co-solvency

Q: How can I use a co-solvent system to dissolve (R)-3-Amino-4-methylpentan-1-ol hydrochloride?

A: Principle and Application

Co-solvency involves adding a miscible solvent in which the compound has higher solubility to the initial solvent system.[7] This technique modifies the overall polarity of the solvent mixture to better match that of the solute.

For improving solubility in less polar organic solvents: If your primary solvent is, for example, dichloromethane (DCM) or ethyl acetate, the addition of a small amount of a polar protic co-solvent like methanol can significantly improve solubility.[4] The methanol can help to solvate the polar hydrochloride salt.

Experimental Protocol: Co-solvency for Organic Systems

  • Suspend the (R)-3-Amino-4-methylpentan-1-ol hydrochloride in your primary, less polar organic solvent (e.g., 10 mL of DCM).

  • While vigorously stirring, add a polar co-solvent (e.g., methanol) dropwise.

  • Continue adding the co-solvent until the solid completely dissolves.

  • Caution: Be mindful of the total volume and the final solvent composition, as it may impact your subsequent experimental steps.

Technique 2: Conversion to the Free Amine for Organic Reactions

Q: I need to use (R)-3-Amino-4-methylpentan-1-ol in an organic reaction, but the hydrochloride salt is insoluble. What is the best approach?

A: Rationale and Method

For reactions in non-polar organic solvents, converting the hydrochloride salt to the free amine is often the most effective strategy.[4] This involves neutralizing the hydrochloride with a base. The resulting free amine is significantly less polar and more soluble in a wider range of organic solvents.

Experimental Protocol: In-situ Free-Basing

  • Suspend the (R)-3-Amino-4-methylpentan-1-ol hydrochloride in your chosen aprotic organic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add 1.0 to 1.1 equivalents of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), dropwise to the stirred suspension.

  • Stir the mixture at 0°C for 15-30 minutes. During this time, the solid hydrochloride salt will react to form the soluble free amine and an insoluble triethylamine hydrochloride salt, which often appears as a white precipitate.[4]

  • The resulting mixture containing the dissolved free amine can often be used directly in the next reaction step. Alternatively, the precipitated hydrochloride salt of the tertiary amine can be removed by filtration.

Data Summary: Solvent and Technique Selection Guide
Objective Primary Solvent System Recommended Technique Scientific Rationale
Aqueous Solution Water, BufferspH Adjustment The ionization state of the amino alcohol is pH-dependent, directly impacting its solubility.[3][8]
Polar Organic Solution Methanol, EthanolDirect Dissolution "Like dissolves like." The polar nature of the salt is compatible with polar protic solvents.[3]
Less Polar Organic Solution Dichloromethane, Ethyl AcetateCo-solvency Adding a polar co-solvent (e.g., methanol) modifies the overall solvent polarity to better solvate the ionic salt.[4][7]
Non-polar Organic Reaction Toluene, HexaneConversion to Free Amine The non-polar free amine is more soluble in non-polar solvents than its highly polar hydrochloride salt.[4]
Visualizing the Free-Basing Process

Free_Basing start Start: Insoluble (R)-3-Amino-4-methylpentan-1-ol HCl in Organic Solvent add_base Add Tertiary Amine Base (e.g., TEA, DIPEA) start->add_base reaction Acid-Base Reaction add_base->reaction products Products Formed reaction->products soluble_amine Soluble Free Amine (in solution) products->soluble_amine Desired insoluble_salt Insoluble Amine HCl Salt (precipitate) products->insoluble_salt Byproduct end_use Use Soluble Amine Directly or After Filtration soluble_amine->end_use

Caption: Workflow for converting the hydrochloride salt to the free amine.

By systematically applying these troubleshooting strategies, researchers can effectively overcome the solubility challenges presented by (R)-3-Amino-4-methylpentan-1-ol hydrochloride and proceed with their experimental goals.

III. References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39345507, (R)-3-amino-4-methylpentan-1-ol. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Royal Society of Chemistry. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. RSC Publishing. Retrieved from [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1963). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 27(6), 381-386.

  • Gajam, V., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 141–149.

  • Kumar, L. (2017). Solubility: An overview. International Journal of Pharmaceutical and Chemical Analysis, 4(2), 29-34.

  • Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. Retrieved from [Link]

  • Chemicalbridge. (n.d.). (S)-3-amino-4-methylpentan-1-ol hydrochloride. Retrieved from [Link]

  • Sarma, T. A., & USP. (2021). United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA). Nutrients, 13(8), 2742.

  • Needham, T. E., Jr. (1968). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • ResearchGate. (n.d.). Disassociation of glutamate from γ-aminobutyric acid by zinc acetate-assisted differential precipitation/dissolution: Application to the quantification of γ-aminobutyric acid. Retrieved from [Link]

  • ACS Omega. (2024, June 25). Effect of Additives on the Morphology of γ-Aminobutyric Acid Crystals. Retrieved from [Link]

  • PubMed. (2019, April 12). Disassociation of glutamate from γ-aminobutyric acid by zinc acetate-assisted differential precipitation/dissolution: Application to the quantification of γ-aminobutyric acid. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Stabilization of Zwitterions in Solution: γ-Aminobutyric Acid (GABA). Retrieved from [Link]

  • Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield in β-Amino Alcohol Synthesis

Welcome to the technical support center for β-amino alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these crucial synthetic transf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for β-amino alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these crucial synthetic transformations. Here, we address common challenges encountered during experimentation, providing in-depth, field-proven insights to optimize your reaction yields and achieve high product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to β-amino alcohols, and what are the primary challenges?

A1: The most prevalent methods for synthesizing β-amino alcohols include the ring-opening of epoxides with amines, the reduction of α-amino ketones, and the addition of organometallic reagents (like Grignard reagents) to α-amino aldehydes. A primary challenge across these methods is controlling selectivity—both regioselectivity (which atom is attacked) and stereoselectivity (the 3D arrangement of atoms).[1] Competing side reactions can also lead to byproducts, reducing the overall yield and complicating purification.[1]

Q2: Why is protecting the amine functional group often necessary during β-amino alcohol synthesis?

A2: In many synthetic routes, particularly those involving strongly basic or nucleophilic reagents like Grignard reagents, the amine's acidic proton (N-H) can interfere with the desired reaction. This acidic proton can be deprotonated by the reagent, quenching it and preventing it from reacting at the desired carbonyl or epoxide center.[2] Protecting the amine, often by converting it to a carbamate, masks this reactivity, allowing the primary reaction to proceed efficiently.[2]

Q3: What are the most common protecting groups for amines in this context, and how are they removed?

A3: Carbamates are the most widely used protecting groups for amines in β-amino alcohol synthesis due to their stability in various reaction conditions and the relative ease of their removal.[2] The most common carbamates are tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group is commonly cleaved by catalytic hydrogenation.[2]

Troubleshooting Guide: Ring-Opening of Epoxides with Amines

This method is a highly atom-economical approach to β-amino alcohols. However, achieving high yields and regioselectivity can be challenging.

Q4: I'm observing low conversion of my starting epoxide. How can I improve the reaction rate?

A4: Low conversion is often due to insufficient activation of the epoxide ring or low nucleophilicity of the amine.

  • Causality: The epoxide ring is strained, but attack by a neutral amine can be slow. Lewis or Brønsted acids can coordinate to the epoxide oxygen, making the carbons more electrophilic and susceptible to nucleophilic attack.

  • Troubleshooting Steps:

    • Introduce a Catalyst: A wide range of catalysts can be employed. For instance, Zinc(II) perchlorate hexahydrate is an efficient catalyst for the aminolysis of epoxides under solvent-free conditions.[3] Other effective catalysts include cerium(III) chloride and various metal triflates.[3]

    • Solvent Optimization: While some reactions can be run neat, the choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, often in combination with water, can accelerate the reaction even without a catalyst.[4]

    • Increase Temperature: Gently heating the reaction mixture can increase the rate of reaction. However, be cautious as this may also lead to side reactions and reduced selectivity.

Q5: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the epoxide ring-opening?

A5: The formation of regioisomers is a common problem, especially with unsymmetrical epoxides. The site of nucleophilic attack (the more or less substituted carbon) is influenced by both steric and electronic factors, which can be modulated by the reaction conditions.

  • Causality: Under basic or neutral conditions, the reaction typically follows an S(_N)2 mechanism, with the amine attacking the less sterically hindered carbon. Under acidic conditions, the reaction has more S(_N)1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge.

  • Troubleshooting Steps:

    • Catalyst Selection: The choice of catalyst is critical. Lewis acid catalysts often favor attack at the more substituted carbon, while basic conditions favor attack at the less hindered position.[1] For example, many metal-based Lewis acids will direct the amine to the less sterically hindered carbon.[1]

    • Solvent System: The solvent can influence the reaction's regioselectivity. For instance, a 5.0 M solution of lithium perchlorate in diethyl ether (LPDE) has been shown to promote high regioselectivity.[3]

    • Substrate Control: If possible, modifying the epoxide substrate to have a greater steric or electronic bias can direct the ring-opening.

Experimental Protocol: Catalytic Ring-Opening of an Epoxide with an Amine

Reaction Setup:

  • To a clean, dry round-bottom flask, add the epoxide (1.0 equivalent), the amine (1.0-1.2 equivalents), and the selected catalyst (e.g., Zinc(II) perchlorate, 1-10 mol%).[1]

  • If the reaction is run solvent-free, ensure efficient stirring. Alternatively, add an appropriate solvent (e.g., acetonitrile or a DMF/water mixture).[4][5]

  • Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor its progress.[4]

Monitoring:

  • Monitor the disappearance of the starting materials using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

Workup and Purification:

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Troubleshooting Guide: Diastereoselective Reduction of α-Amino Ketones

This method is particularly useful for synthesizing chiral β-amino alcohols with high stereocontrol.

Q6: I am getting a low diastereomeric excess (d.e.) in the reduction of my N-Boc-protected α-amino ketone. How can I improve the stereoselectivity?

A6: The stereochemical outcome of the reduction is determined by the facial selectivity of hydride delivery to the ketone. This can be controlled by the choice of reducing agent and the steric and electronic properties of the substrate.

  • Causality: For N-Boc-protected α-amino ketones, non-chelating reducing agents often favor the formation of the syn-β-amino alcohol via a Felkin-Anh model of attack. Conversely, chelation-controlled reductions, where a metal coordinates to both the carbonyl oxygen and the nitrogen of the protecting group, can lead to the anti-diastereomer.

  • Troubleshooting Steps:

    • Choice of Reducing Agent:

      • For syn-selectivity, bulky, non-chelating reducing agents like Li(s-Bu)(_3)BH (L-Selectride®) or LiEt(_3)BH (Super-Hydride®) are often effective.[6][7]

      • For anti-selectivity, a two-step process is often employed. First, the Boc group is removed, and then a chelating reducing agent like Zn(BH(_4))(_2) is used.[6]

    • Temperature Control: Performing the reduction at low temperatures (e.g., -78 °C) often enhances diastereoselectivity by minimizing competing, less selective reaction pathways.

    • Protecting Group: The nature of the nitrogen protecting group can influence the stereochemical outcome. While Boc is common for directing syn-selectivity, other protecting groups might be necessary to achieve the desired anti-isomer.

Data Presentation: Influence of Reducing Agent on Diastereoselectivity
Starting MaterialReducing AgentDiastereomeric Ratio (syn:anti)Reference
N-Boc-α-amino ketoneLiEt(_3)BH>99:1[6]
N-Boc-α-amino ketoneLi(s-Bu)(_3)BHHigh syn-selectivity[6][7]
α-amino ketone (unprotected)Zn(BH(_4))(_2)High anti-selectivity[6]

Troubleshooting Guide: Grignard Reaction with α-Amino Aldehydes/Ketones

The addition of Grignard reagents to α-amino aldehydes or ketones is a powerful C-C bond-forming reaction for accessing more complex β-amino alcohols.

Q7: My Grignard reaction is giving a low yield of the desired β-amino alcohol. What are the likely causes?

A7: Low yields in Grignard reactions are often due to the consumption of the Grignard reagent by side reactions or incomplete reaction.

  • Causality: Grignard reagents are highly basic and will react with any acidic protons present in the reaction mixture, including unprotected amines, water, or even the α-protons of the carbonyl compound (enolization).[2][8] They can also participate in side reactions like Wurtz coupling.[2]

  • Troubleshooting Steps:

    • Protect the Amine: As mentioned in the FAQs, it is crucial to protect primary and secondary amines before adding the Grignard reagent.[2]

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, and all solvents must be anhydrous. Even trace amounts of water will quench the Grignard reagent.

    • Temperature Control: Add the Grignard reagent to the α-amino aldehyde/ketone at a low temperature (e.g., 0 °C to -78 °C) to minimize side reactions like enolization and Wurtz coupling.[2]

    • Slow Addition: Add the Grignard reagent slowly and dropwise to the carbonyl compound to maintain a low concentration of the Grignard reagent and control the reaction temperature.[2]

Visualization: Troubleshooting Low Yield in Grignard Reactions

Troubleshooting_Grignard Start Low Yield in Grignard Reaction Check_Protection Is the amine protected? Start->Check_Protection Protect_Amine Protect the amine (e.g., with Boc or Cbz) Check_Protection->Protect_Amine No Check_Anhydrous Are conditions strictly anhydrous? Check_Protection->Check_Anhydrous Yes Protect_Amine->Check_Anhydrous Dry_Apparatus Thoroughly dry glassware and use anhydrous solvents Check_Anhydrous->Dry_Apparatus No Check_Temp Was the Grignard reagent added at low temperature? Check_Anhydrous->Check_Temp Yes Dry_Apparatus->Check_Temp Control_Temp Maintain low temperature (0 °C to -78 °C) during addition Check_Temp->Control_Temp No Check_Addition Was the addition slow and dropwise? Check_Temp->Check_Addition Yes Control_Temp->Check_Addition Slow_Addition Add Grignard reagent slowly to control concentration and temperature Check_Addition->Slow_Addition No Success Improved Yield Check_Addition->Success Yes Slow_Addition->Success

Caption: A decision-making workflow for troubleshooting low yields in Grignard reactions for β-amino alcohol synthesis.

Purification Strategies

Q8: My crude product is a complex mixture. What are the best methods for purifying β-amino alcohols?

A8: The purification of β-amino alcohols can be challenging due to their polarity and basicity. A combination of techniques is often required.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. For β-amino alcohols, it is often necessary to add a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent to prevent streaking and improve separation.

  • Crystallization: If the β-amino alcohol is a solid, crystallization can be a highly effective purification method.

  • Salt Formation and Crystallization: A particularly effective technique involves converting the crude β-amino alcohol into a salt (e.g., with oxalic acid or HCl).[1] The salt often has different solubility properties and can be selectively crystallized from a suitable solvent system, leaving many organic impurities behind in the mother liquor.[1] The purified salt can then be neutralized to regenerate the free β-amino alcohol.

References

  • Wappes, E. A., Nakafuku, K. M., & Nagib, D. A. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7837), 253–259. [Link]

  • Kinage, A., Upare, P., Shivarkar, A., & Gupte, S. (2011). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Green and Sustainable Chemistry, 1(3), 76-84. [Link]

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]

  • Shi, Y., et al. (2016). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. DSpace@MIT. [Link]

  • Rutjes, F. P. J. T., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository. [Link]

  • Ramachandran, P. V., & Pratihar, D. (2012). Highly Stereocontrolled One-Step Synthesis of anti-β-Amino Alcohols from Organoboronic Acids, Amines, and α-Hydroxy Aldehydes. Journal of the American Chemical Society. [Link]

  • Mirza-Aghayan, M., et al. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry. [Link]

  • van der Veken, P., et al. (2005). Highly diastereoselective synthesis of β-amino alcohols. Organic & Biomolecular Chemistry, 3(11), 2046-2048. [Link]

  • Organic Chemistry Research. (2022). One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. Organic Chemistry Research, 8(1), 89-94. [Link]

  • Hoveyda, A. H., et al. (2021). Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. Journal of the American Chemical Society. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2017). Directed β C–H Amination of Alcohols via Radical Relay Chaperones. Nature. [Link]

  • Johnson, J. S., & Beaudry, C. M. (2006). Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters. Journal of the American Chemical Society. [Link]

  • Heravi, M. M., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 347-354. [Link]

  • LibreTexts. (2021). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Trost, B. M., & Fandrick, D. R. (2002). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. Journal of the American Chemical Society. [Link]

  • Chong, J. M., & Clarke, C. (2004). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Journal of Chemistry. [Link]

  • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]

  • ACS Publications. (2023). Experimental Study Toward Integrated Capture and Conversion of CO2 to Methanol: Mechanistic Insights into the Competition Between Amine Reactivity and Methanol Production. [Link]

  • Howell, B. I., & Williams, D. R. (2013). Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. The Journal of Organic Chemistry. [Link]

  • Chandrasekhar, S., et al. (2004). Lewis Acid-Mediated Diastereoselective Reduction of N-Protected β-Amino Ketones: Influence of the Nature of the Metal Atom and of the Nitrogen Protecting Group. European Journal of Organic Chemistry. [Link]

  • Black, D. StC., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Australian Journal of Chemistry. [Link]

  • McMurry, J. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Epoxides and Azridines. [Link]

  • Chong, J. M., & Clarke, C. (n.d.). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • Bhagavathula, D., & Satyanarayana, B. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. [Link]

  • Soloshonok, V. A., & Han, J. (2013). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Tetrahedron, 69(38), 8191-8208. [Link]

  • Pedersen, M. J., et al. (2017). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Organic Process Research & Development. [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Couty, F., et al. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. Chirality. [Link]

  • Begum, Z., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. New Journal of Chemistry. [Link]

  • Chong, J. M., & Clarke, C. (2004). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. Canadian Journal of Chemistry. [Link]

Sources

Troubleshooting

Troubleshooting cyclization reactions with beta-Leucinol

Technical Support Center: Beta-Leucinol Cyclization Protocols Ticket ID: LEU-CYC-001 Topic: Troubleshooting Cyclization Reactions with -Leucinol (L-Leucinol) Assigned Specialist: Senior Application Scientist, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Beta-Leucinol Cyclization Protocols

Ticket ID: LEU-CYC-001 Topic: Troubleshooting Cyclization Reactions with


-Leucinol (L-Leucinol)
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Introduction: The Leucinol Architecture

Welcome to the technical support module for (S)-2-amino-4-methylpentan-1-ol (L-Leucinol). Unlike simple amino alcohols, Leucinol possesses a distinct isobutyl side chain. While this group provides excellent lipophilicity and steric bulk for chiral induction (Evans Auxiliaries), it introduces specific solubility and purification challenges compared to Alaninol or Phenylglycinol.

This guide covers the two most critical cyclization pathways:

  • Oxazoline Formation (via Cyclodehydration)

  • Oxazolidinone Synthesis (via Carbonylation)

Module 1: Oxazoline Synthesis (Cyclodehydration)

The Challenge: Converting a


-hydroxy amide into an oxazoline requires activating the alcohol oxygen to make it a leaving group, followed by intramolecular attack by the amide oxygen.

Common Failure Mode: The "Hydrolysis Loop." The oxazoline ring is sensitive to acid. If the dehydrating agent produces acid (e.g., HCl from


) and it is not scavenged, the ring will reopen to the ester-amine salt or hydrolyze back to the starting material during aqueous workup.
Diagnostic Decision Tree

Oxazoline_Decision_Tree Start Substrate Analysis: Beta-Leucinol Amide AcidSens Is the R-group Acid Sensitive? Start->AcidSens Scale Scale of Reaction? AcidSens->Scale No MethodB Method B: Burgess Reagent (Mild, Neutral) AcidSens->MethodB Yes (e.g., Boc, acetals) MethodA Method A: DAST/Deoxo-Fluor (-78°C to RT) Scale->MethodA Small (<1g) MethodC Method C: SOCl2 + Base Scavenger (Robust, Scalable) Scale->MethodC Large (>10g) NoteA Note: Glassware etching risk MethodA->NoteA Requires plasticware NoteC Note: Maintain pH > 7 during workup MethodC->NoteC Must control pH

Figure 1. Reagent selection logic for Leucinol cyclodehydration.

Troubleshooting Q&A: Oxazoline Formation

Q1: My reaction with Thionyl Chloride (


) goes to completion, but I lose product during workup. Why? 
  • Root Cause: The oxazoline nitrogen is basic (

    
    ). In the presence of residual HCl generated by 
    
    
    
    , the oxazoline forms a protonated salt that is water-soluble. If you wash with water/brine without neutralization, you wash away your product.
  • Correction:

    • Quench: Pour the reaction mixture into cold saturated

      
       (excess).
      
    • Extraction: Ensure the aqueous layer pH is

      
       before separating the organic layer.
      
    • Solvent: Use DCM; Leucinol-oxazolines are highly soluble in chlorinated solvents.

Q2: I see significant racemization (loss of ee) at the Leucine center.

  • Root Cause: The "Azlactone Pathway." If the amide carbonyl oxygen attacks the activated alcohol before the nitrogen lone pair is engaged, or if the reaction temperature is too high, the intermediate can tautomerize via an oxazolone (azlactone) mechanism, which involves a planar enol form at the chiral center.

  • Correction:

    • Temperature Control: Never exceed 0°C during the addition of

      
      . Warm to reflux only after addition is complete.
      
    • Reagent Switch: Switch to Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide).[1][2] It operates via a syn-elimination mechanism at lower temperatures (refluxing THF or Benzene), avoiding the harsh acidic conditions that promote enolization.

Protocol: The "Safe" Thionyl Chloride Method

  • Dissolve N-acyl-L-leucinol (1.0 equiv) in dry DCM (0.2 M).

  • Cool to -10°C .

  • Add imidazole (2.5 equiv) before the thionyl chloride. This acts as an HCl sponge.

  • Add

    
     (1.2 equiv) dropwise.
    
  • Stir 30 min at -10°C, then warm to RT.

  • Stop: Do not reflux unless TLC shows incomplete conversion.

Module 2: Oxazolidinone Synthesis (Evans Auxiliaries)

The Challenge: Creating the cyclic carbamate (Oxazolidinone) from Leucinol. This is the scaffold for the famous "Evans Auxiliary." The primary challenge here is safety (phosgene substitutes) and regioselectivity.

Workflow Visualization

Oxazolidinone_Flow Leucinol L-Leucinol (Amino Alcohol) Reagent Triphosgene / CDI Leucinol->Reagent Nucleophilic Attack Intermed Intermediate: N-Carbonyl Species Reagent->Intermed N-Acylation (Fast) Cyclization Cyclization (Base Mediated) Intermed->Cyclization O-Attack (Slow) Product L-Leucinol Oxazolidinone Cyclization->Product -HCl / -Imidazole

Figure 2. Stepwise formation of the oxazolidinone ring.

Troubleshooting Q&A: Oxazolidinone Formation

Q3: I am using CDI (Carbonyldiimidazole) to avoid Phosgene, but the reaction stalls at 50% conversion.

  • Root Cause: CDI forms an intermediate imidazole-carbamate. The intramolecular attack of the hydroxyl group on this intermediate is kinetically slow because the isobutyl group of Leucinol creates steric drag, and imidazole is a relatively poor leaving group compared to chloride.

  • Correction:

    • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive acyl-pyridinium intermediate.

    • Heat: CDI reactions with Leucinol often require reflux in Toluene or DCE (80°C+). Room temperature is insufficient.

Q4: Can I use Triphosgene? It seems dangerous.

  • Expert Insight: Triphosgene is a solid and safer to weigh than Phosgene gas, but it is Phosgene (1 mol Triphosgene = 3 mol Phosgene).

  • Protocol Adjustment:

    • Dissolve Leucinol (1 equiv) and DIPEA (2.5 equiv) in dry DCM at -78°C.

    • Add Triphosgene (0.35 equiv) dissolved in DCM dropwise.

    • Crucial: The reaction is exothermic. If you add it too fast, you risk N,O-bis-acylation (polymerization) rather than cyclization.

Module 3: Purification & Data Interpretation

Data Summary: Reagent Comparison for Leucinol Cyclization

ReagentPrimary RiskStereochemical IntegrityWorkup DifficultyRecommended For
Thionyl Chloride HCl generation (Ring opening)Moderate (Risk of racemization)Medium (Requires neutralization)Large scale, simple amides
Burgess Reagent Moisture sensitivityHigh (Mildest conditions)Low (Water soluble byproduct)Acid-sensitive substrates
DAST / Deoxo-Fluor Glass etching / SafetyHighHigh (Fluoride waste)Stubborn substrates
CDI Incomplete reactionHighLowOxazolidinone synthesis

Purification FAQ

Q5: My product streaks on the silica column.

  • Solution: Leucinol derivatives retain some basicity (oxazolines) or H-bonding capability (oxazolidinones).

    • Oxazolines: Pre-treat your silica gel with 1% Triethylamine (

      
      ) in Hexanes. Use an eluent of Hexanes:EtOAc with 1% 
      
      
      
      .
    • Oxazolidinones: These are less basic but polar. Use

      
      :MeOH gradients rather than Hexane:EtOAc for better separation.
      

Q6: How do I verify I haven't racemized the Leucine center?

  • Method: Optical rotation is unreliable for small %ee changes.

  • Gold Standard: Chiral HPLC is preferred.

  • Quick Check:

    
     NMR with a chiral shift reagent (e.g., 
    
    
    
    ). The methyl doublets of the isobutyl group in Leucinol are distinct. In a racemate with shift reagent, you will see a splitting of these methyl signals (4 doublets instead of 2).

References

  • Burgess Reagent Efficacy

    • Title: "Burgess reagent in organic synthesis."[1][2][3][4]

    • Source:Journal of the Indian Institute of Science, 2001.
    • URL:[Link]

  • Oxazoline Library Synthesis (High-Throughput)

    • Title: "One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries."
    • Source:Journal of Combinatorial Chemistry, 2007.[3]

    • URL:[Link]

  • Oxazolidinone Mechanisms

    • Title: "One-pot synthesis of oxazolidinones... from epoxides and chlorosulfonyl isocyanate."[5]

    • Source:Beilstein Journal of Organic Chemistry, 2020.
    • URL:[Link]

  • Racemization Mechanisms

    • Title: "Racemization in Prins Cyclization Reactions" (Mechanistic parallels in oxocarbenium/oxazolone p
    • Source:PMC - NIH, 2010.
    • URL:[Link]

Sources

Optimization

Technical Support Center: (R)-3-Amino-4-methylpentan-1-ol Hydrochloride - Storage and Stability Guide

Welcome to the technical support guide for (R)-3-Amino-4-methylpentan-1-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (R)-3-Amino-4-methylpentan-1-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chiral building block. Improper storage can lead to degradation, moisture uptake, and inconsistent experimental results. This guide provides in-depth FAQs, troubleshooting protocols, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of (R)-3-Amino-4-methylpentan-1-ol hydrochloride.

Q1: What are the ideal storage conditions for this compound?

A: To maximize shelf life and maintain purity, the compound must be stored in a cool, dry, and dark environment.[1][2] The container should be sealed tightly immediately after use to prevent exposure to atmospheric moisture and oxygen.[3][4][5] For long-term storage (greater than 6 months), storing under an inert atmosphere, such as argon or nitrogen, is highly recommended. Specific temperature recommendations can vary by manufacturer, so always consult the product's Safety Data Sheet (SDS) or Certificate of Analysis (CofA).

Q2: Is (R)-3-Amino-4-methylpentan-1-ol hydrochloride hygroscopic?

A: Yes. Like many amine hydrochloride salts, this compound is considered hygroscopic, meaning it has a strong tendency to absorb moisture from the air.[1][4][6] This is a critical property to manage. Moisture absorption can lead to physical changes (clumping), inaccurate weighing, and potential chemical degradation.[4][6]

Q3: What are the visible signs of improper storage or degradation?

A: Visual inspection is the first line of defense in identifying a compromised reagent. Key signs include:

  • Change in Physical Form: The powder, which should be a free-flowing solid, may exhibit clumping, caking, or appear gummy. In cases of significant moisture uptake, it may even liquefy.[1][6]

  • Color Change: Any deviation from the expected white to off-white color could indicate chemical degradation.

  • Odor: The development of a distinct or stronger odor may also suggest decomposition.[1]

Q4: What is the expected shelf life?

A: The shelf life is not indefinite and is highly dependent on storage and handling practices.[7] Most suppliers guarantee the quality of the product for a specific period (often 1-2 years) if stored unopened under the recommended conditions. Once opened, the shelf life can be significantly reduced if not handled properly. We recommend re-analyzing the purity of any opened reagent that has been stored for more than one year or if experimental results become inconsistent.

Q5: How sensitive is the compound to air and light?

A: Storage in the dark is a standard precaution for most complex organic molecules to prevent photodegradation.[1][2] While specific data on this molecule's photosensitivity is limited, the risk is mitigated by using amber glass vials or storing containers in a dark cabinet. Furthermore, the amine functional group can be susceptible to oxidation.[8] Storing under an inert atmosphere and keeping the container tightly sealed minimizes this risk by displacing oxygen.[9]

Section 2: Troubleshooting Guide

This section provides structured guidance for addressing common problems encountered during the use of (R)-3-Amino-4-methylpentan-1-ol hydrochloride.

Problem: My experimental results are inconsistent, or reaction yields have unexpectedly dropped.

  • Underlying Cause: This is a classic symptom of reagent degradation. The purity of the starting material may have decreased, or the presence of absorbed water may be interfering with reaction stoichiometry, especially in moisture-sensitive reactions.[6]

  • Recommended Action: Follow the troubleshooting workflow below. The primary goal is to systematically determine if the reagent is the source of the problem. If reagent integrity is compromised, it is more cost-effective and scientifically sound to use a fresh, validated batch than to attempt to salvage a suspect one.[7]

G A Inconsistent Experimental Results (e.g., Low Yield, New Impurities) B Step 1: Quarantine the Suspect Reagent Lot A->B C Step 2: Review Storage & Handling Records Was the container always sealed? Was it stored in a desiccator? B->C D Step 3: Perform Quality Control (QC) Analysis (e.g., HPLC, Chiral HPLC, NMR) C->D E Does QC Data Match Certificate of Analysis? D->E F YES: Reagent is Likely NOT the Issue Investigate other experimental parameters (solvents, other reagents, -instrumentation). E->F  Yes G NO: Reagent Integrity is Compromised E->G No   H Action: Discard the compromised lot according to safety protocols. Open a new, unopened container or a properly stored aliquot. G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: The powder has clumped together or appears damp.

  • Underlying Cause: The compound has absorbed atmospheric moisture due to its hygroscopic nature.[6] This is a clear indication that the container was not sealed properly, was left open for too long, or was stored in a high-humidity environment.[4]

  • Recommended Action:

    • Assess the Severity: Minor clumping that can be easily broken up with a dry spatula inside a glovebox or low-humidity chamber may be salvageable for non-critical applications.[6]

    • Recognize the Inaccuracy: Be aware that the weighed mass is no longer the true mass of the active compound due to the presence of water. This will lead to inaccurate solution concentrations.[6]

    • For Critical Applications (e.g., GMP, GLP, sensitive synthesis): Do not use the material. The risk of compromised results is too high. Discard the vial and use a fresh, properly stored aliquot. Attempting to dry the material in a standard lab oven is not recommended as it can lead to thermal degradation, and removing bound water is often difficult.[4][10]

Section 3: Best Practices & Experimental Protocols

Adhering to strict handling protocols is essential for preserving the integrity of the reagent.

Protocol 1: Recommended Handling Procedure for a New Bottle
  • Equilibration: Before opening for the first time, allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Controlled Environment: Whenever possible, handle the solid inside a low-humidity environment, such as a nitrogen-purged glovebox or a dry room.[6][11]

  • Minimize Exposure: If a controlled environment is unavailable, work quickly. Have all necessary tools (clean, dry spatulas; weighing paper/boats) ready before opening the container.

  • Dispensing: Open the container, quickly dispense the required amount, and immediately and securely reseal the container.[4]

  • Secure Sealing: After tightening the cap, consider wrapping the cap-bottle interface with Parafilm® to create a more robust seal against moisture ingress.

  • Proper Storage: Immediately return the container to its designated storage location (e.g., a desiccator in a refrigerator).[7]

Protocol 2: Aliquoting for Long-Term Storage

To avoid repeatedly exposing the bulk of the material to the atmosphere, aliquotting is the best practice.

G A Receive New Bottle of Compound B Equilibrate Container to Room Temperature A->B C Work in a Glovebox or Low-Humidity Environment B->C D Dispense into Pre-weighed, Labelled, Single-Use Vials C->D E Backfill Each Vial with Inert Gas (Argon or N2) D->E F Seal Vials Tightly (e.g., with PTFE-lined caps) E->F G Wrap with Parafilm® for Extra Protection F->G H Store Aliquots in a Labelled Box inside a Desiccator at the Recommended Temperature G->H

Caption: Recommended workflow for aliquoting hygroscopic reagents.

Section 4: Technical Data Summary

Storage recommendations may differ slightly between manufacturers. This table summarizes typical conditions. Always verify with the supplier-specific documentation for your lot.

Parameter Recommendation Rationale / Source
Storage Temperature Room Temperature to 2-8°CVaries by supplier. Colder temperatures slow degradation kinetics.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents moisture uptake and potential oxidation.[8]
Humidity As low as possible; store in a desiccator.The compound is hygroscopic and will absorb atmospheric water.[1][6]
Light Exposure Keep in dark (amber vial or in a cabinet).Prevents potential photodegradation.[1][2]
Container Tightly sealed, airtight container.Prevents ingress of moisture and air.[3][4]

References

  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific. [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). Lab Manager. [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. [Link]

  • Practices for Proper Chemical Storage. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc. [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. [Link]

  • Chaudhari, K. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • (R)-3-amino-4-methylpentan-1-ol. (n.d.). PubChem. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. [Link]

  • Rus, A., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for (R)-3-Amino-4-methylpentan-1-ol Reactions

Welcome to the technical support center for chemists and researchers working with (R)-3-amino-4-methylpentan-1-ol. This guide provides in-depth, field-proven insights into a critical, yet often overlooked, aspect of reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with (R)-3-amino-4-methylpentan-1-ol. This guide provides in-depth, field-proven insights into a critical, yet often overlooked, aspect of reaction optimization: solvent selection. As a chiral β-amino alcohol, this molecule possesses two distinct functional groups—a primary amine and a primary alcohol—whose reactivity and interaction are profoundly influenced by the surrounding solvent environment.

This document moves beyond simple solubility charts to explore the causality behind solvent choices, offering troubleshooting solutions and foundational knowledge to enhance the success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions involving (R)-3-amino-4-methylpentan-1-ol, with a focus on solvent-related causes and remedies.

Problem 1: Low or No Yield in Amide Coupling Reactions

You are attempting to form an amide bond by reacting the primary amine of (R)-3-amino-4-methylpentan-1-ol with a carboxylic acid using a standard coupling reagent (e.g., HATU, EDC), but you observe low conversion or a complex mixture of products.

Possible Solvent-Related Causes:

  • Poor Solubility: One or more of your starting materials (the amino alcohol, the carboxylic acid, or the coupling reagent) may have poor solubility in the chosen solvent, preventing the reaction from proceeding efficiently.

  • Inappropriate Polarity: The solvent may not adequately stabilize the charged intermediates and transition states inherent to amide coupling mechanisms. Polar aprotic solvents are generally preferred for these reactions.[1]

  • Solvent Interference: Protic solvents like methanol or ethanol can compete with the amino alcohol by reacting with the activated carboxylic acid, leading to the formation of methyl or ethyl ester byproducts.[2]

Recommended Solutions & Protocols:

  • Switch to a Polar Aprotic Solvent: The most reliable solvents for amide coupling are N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[2][3] However, due to safety and environmental concerns, greener alternatives have proven highly effective.

  • Evaluate "Green" Alternatives: 2-Methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC) are excellent alternative solvents for many amide coupling reactions and can sometimes provide yields comparable to those seen in DCM or DMF.[2][4]

  • Consider a Solvent Blend: If solubility is a persistent issue, a mixture of solvents can be effective. For example, a small amount of DMSO can be added to THF to improve the solubility of polar starting materials.

Experimental Protocol: Small-Scale Solvent Screening for Amide Coupling

This protocol allows for the efficient testing of multiple solvents to identify the optimal medium for your specific substrates.

  • Preparation: In separate, dry vials, prepare stock solutions of your carboxylic acid, (R)-3-amino-4-methylpentan-1-ol, your coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in a versatile, relatively non-polar solvent in which they are all soluble, such as THF.

  • Reaction Setup: To 5 separate, dry reaction vials, add an equal amount of the carboxylic acid stock solution. Remove the THF under a stream of nitrogen.

  • Solvent Addition: To each vial, add 1 mL of a different test solvent: (1) DCM, (2) DMF, (3) 2-MeTHF, (4) Acetonitrile, (5) Ethyl Acetate.

  • Reagent Addition: Add the (R)-3-amino-4-methylpentan-1-ol stock solution, followed by the base and then the coupling reagent to each vial.

  • Reaction & Monitoring: Stir all reactions at room temperature. Monitor the consumption of the starting material by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Analysis: Compare the conversion rates and impurity profiles across the different solvents to select the best performer for a larger-scale reaction.

Problem 2: Formation of an Unwanted Oxazolidinone Side Product During N-Protection

When attempting to protect the primary amine with a Boc group (using Boc₂O), you isolate a significant amount of a cyclic carbamate (an oxazolidinone), resulting from the intramolecular reaction of the hydroxyl group.

Possible Solvent-Related Causes:

  • Prolonged Reaction Times/High Temperatures: In some solvents, the desired N-Boc protection may be slow, allowing time for the subsequent, undesired cyclization.

  • Lack of Transition State Stabilization: The solvent may not be actively participating in the desired reaction pathway, making the intramolecular cyclization pathway more competitive.

Recommended Solutions & Protocols:

  • Utilize an Alcoholic Solvent as a Catalyst: Contrary to intuition, alcoholic solvents like methanol (MeOH) can significantly accelerate the rate of Boc protection for primary amines.[5] The alcohol is hypothesized to stabilize the transition state via a network of hydrogen bonds, speeding up the desired reaction and outcompeting the cyclization.[5]

  • Consider Water as a Green and Effective Medium: For many amines, Boc protection can be performed cleanly and efficiently in water, often without the need for any other catalyst. This method also prevents oxazolidinone formation in amino alcohols.[6]

  • Use a Fluorinated Alcohol for Difficult Cases: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has been shown to be an excellent solvent and catalyst for chemoselective mono-N-Boc protection, preventing side reactions like oxazolidinone formation.[6]

Problem 3: Poor or Inconsistent Stereoselectivity

You are using (R)-3-amino-4-methylpentan-1-ol as a chiral ligand or catalyst, but the enantiomeric or diastereomeric ratio of your product is low or varies between runs.

Possible Solvent-Related Causes:

  • Solvent-Reactant Interactions: The solvent is not a passive medium; it forms clusters with reactants and transition states. Different solvents can stabilize different transition states, leading to changes in stereochemical outcomes.[7]

  • Inappropriate Solvent Class: The polarity and hydrogen-bonding capability of the solvent can drastically alter the conformational arrangement of the catalyst-substrate complex. For example, a reaction that works well in an ether may perform poorly in a halogenated solvent.[8]

Recommended Solutions & Protocols:

  • Screen a Range of Solvent Classes: Do not limit your screen to similar solvents. Test representatives from different families:

    • Ethers: Diethyl ether (Et₂O), 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (MTBE).[9]

    • Hydrocarbons: Toluene, Hexane.

    • Halogenated Solvents: Dichloromethane (DCM).

  • Control Temperature: The influence of the solvent on stereoselectivity is often temperature-dependent. Reducing the reaction temperature can significantly enhance enantiocontrol.[9]

  • Ensure Anhydrous Conditions: For many stereoselective reactions, particularly those involving organometallic species, the presence of water can be detrimental. Ensure solvents are rigorously dried before use.

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent for a new reaction involving (R)-3-amino-4-methylpentan-1-ol.

SolventSelectionWorkflow cluster_step3 Solvent Class Considerations Start Start: New Reaction with (R)-3-Amino-4-methylpentan-1-ol ReactionType Step 1: Define Reaction Type (e.g., Amide Coupling, N-Protection, Catalysis) Start->ReactionType Solubility Step 2: Assess Solubility Are all reactants/reagents soluble? ReactionType->Solubility Solubility->Start If no, reconsider starting materials SolventClass Step 3: Choose Solvent Class Based on Mechanism Solubility->SolventClass If yes Screening Step 4: Perform Small-Scale Solvent Screening SolventClass->Screening Optimization Step 5: Optimize Conditions (Temperature, Concentration) Screening->Optimization Identify best solvent(s) End Final Optimized Protocol Optimization->End Protic Protic (MeOH, H₂O) - Good for solubility - Can catalyze N-Boc protection - Can interfere with couplings Aprotic Polar Aprotic (DMF, THF, 2-MeTHF) - Ideal for amide couplings - Good general-purpose solvents Nonpolar Nonpolar (Toluene, Hexane) - Often used in asymmetric catalysis - Limited solubility for polar reagents

Caption: A logical workflow for systematic solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the best "first-pass" solvents to try for a new reaction with (R)-3-amino-4-methylpentan-1-ol?

For general-purpose reactions where the specific mechanism is not highly sensitive, Tetrahydrofuran (THF) and Dichloromethane (DCM) are excellent starting points due to their ability to dissolve a wide range of organic compounds. For amide couplings specifically, start with 2-MeTHF as a greener alternative to DCM or DMF.[2][4]

Q2: How do protic vs. aprotic solvents affect the reactivity of the amine and hydroxyl groups?

  • Protic Solvents (e.g., H₂O, MeOH): These solvents can act as both hydrogen bond donors and acceptors. They will strongly solvate both the amine and hydroxyl groups through hydrogen bonding. This can sometimes decrease nucleophilicity by "caging" the lone pairs. However, as seen in Boc-protection, they can also participate in and stabilize certain transition states.[5]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents cannot donate hydrogen bonds. They solvate cations well but leave anions and lone pairs relatively "naked" and more reactive. This is why they are often superior for SN2-type reactions and amide couplings where amine nucleophilicity is paramount.

Q3: My reaction is complete, but I'm having trouble with the aqueous workup because I used a water-miscible solvent like THF or Acetonitrile. What should I do?

This is a common issue. Before the aqueous wash, remove the bulk of the water-miscible solvent under reduced pressure (rotary evaporation). Re-dissolve the residue in a water-immiscible solvent like ethyl acetate or DCM. You can then proceed with the standard aqueous workup, as you will now have two distinct phases.[10]

Q4: Can the solvent choice influence side reactions other than oxazolidinone formation?

Absolutely. In amide coupling reactions, using an alcohol as a solvent can lead to competitive ester formation.[2] In peptide synthesis, the choice of solvent (e.g., DMF vs. NMP) can impact aggregation of the growing peptide chain, which can lead to incomplete reactions and deletion sequences.[11]

Visualizing Solvent's Role: Catalysis of Boc Protection

The diagram below illustrates the proposed mechanism by which an alcohol solvent can accelerate the N-Boc protection of a primary amine, a key reaction for (R)-3-amino-4-methylpentan-1-ol.

BocProtectionMechanism cluster_reactants Reactants cluster_transition_state Transition State (TS) cluster_stabilization Solvent Stabilization Amine R-NH₂ ((R)-3-Amino-4-methylpentan-1-ol) TS_Node [Amine···Boc₂O]‡ Amine->TS_Node Boc Boc₂O (Di-tert-butyl dicarbonate) Boc->TS_Node Product R-NH-Boc (Protected Amine) TS_Node->Product Lower Activation Energy Methanol Methanol (Solvent) Methanol->TS_Node H-Bonding bridges reactants, stabilizing the TS

Caption: Methanol stabilizing the transition state in Boc protection.[5]

Data Summary: Common Solvents

The following table provides a quick reference for common solvents used in organic synthesis.

SolventDielectric Constant (ε)TypeKey Considerations for (R)-3-Amino-4-methylpentan-1-ol Reactions
Dichloromethane (DCM) 9.1Polar AproticExcellent general solvent, good for amide couplings. Volatile and has health concerns.[3]
N,N-Dimethylformamide (DMF) 36.7Polar AproticHigh boiling point, excellent solvating power for polar compounds. Often used in peptide synthesis and for silyl ether protections.[1][12]
Tetrahydrofuran (THF) 7.6Polar AproticGood general-purpose ether solvent. Can form explosive peroxides.[13]
2-Methyl-THF 6.2Polar AproticGreener, safer alternative to DCM and THF with a higher boiling point and lower water miscibility.[2][4]
Acetonitrile (MeCN) 37.5Polar AproticHighly polar, often used in reactions with metallic catalysts.[14]
Toluene 2.4NonpolarUsed in asymmetric catalysis where non-coordinating behavior is desired.[8]
Methanol (MeOH) 32.7Polar ProticCan catalyze N-Boc protection.[5] Will interfere with reactions involving activated acids.
Water (H₂O) 80.1Polar ProticExcellent green solvent for specific reactions like N-Boc protection.[6] Can be used for some amide couplings.[3]

References

  • Title: Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters Source: American Chemical Society URL: [Link]

  • Title: Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues Source: PMC (PubMed Central) URL: [Link]

  • Title: Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions Source: ACS Publications URL: [Link]

  • Title: Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst Source: Scientific Research Publishing URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes Source: Semantic Scholar URL: [Link]

  • Title: Solvent effects on stereoselectivity: more than just an environment Source: RSC Publishing URL: [Link]

  • Title: Green Solvents for the Formation of Amide Linkage Source: ResearchGate URL: [Link]

  • Title: Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis Source: PMC (PubMed Central) URL: [Link]

  • Title: Optimization of the reaction conditions. [a] Source: ResearchGate URL: [Link]

  • Title: Alcohol Protecting Groups Source: University of Windsor URL: [Link]

  • Title: Application Note – Amide coupling 96-well plate kit Source: Synple Chem URL: [Link]

  • Title: Chemoselective Boc protection of phenols and amino alcohols Source: ResearchGate URL: [Link]

  • Title: (R)-3-amino-4-methylpentan-1-ol Source: PubChem URL: [Link]

  • Title: What do you do when your peptide synthesis fails? Source: Biotage URL: [Link]

  • Title: Reagents & Solvents: About Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Ch 8 : Solvent Effects Source: University of Calgary, Department of Chemistry URL: [Link]

  • Title: A Deep Dive into Common Organic Solvents Source: ChemTalk URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Optical Rotation &amp; Chiral Purity of (R)-3-Amino-4-methylpentan-1-ol HCl

This guide provides a technical comparison and characterization framework for (R)-3-Amino-4-methylpentan-1-ol HCl , a critical chiral building block used in the synthesis of BCL6 inhibitors, LRRK2 kinase inhibitors, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and characterization framework for (R)-3-Amino-4-methylpentan-1-ol HCl , a critical chiral building block used in the synthesis of BCL6 inhibitors, LRRK2 kinase inhibitors, and novel


-lactam antibiotics.[1]

Executive Summary

Product Identity: (R)-3-Amino-4-methylpentan-1-ol Hydrochloride CAS Registry: 942579-86-4 (HCl Salt) | 343943-80-6 (Free Base) Synonyms: (R)-


-Leucinol; (3R)-3-Amino-4-methyl-1-pentanol[1]

In drug development, the enantiomeric purity of amino alcohol intermediates is non-negotiable. For (R)-3-Amino-4-methylpentan-1-ol , a


-amino alcohol derived from 

-leucine, the optical rotation (

) serves as the primary rapid-release specification.[1] This guide compares the optical profile of the (R)-isomer against its parent acid and regioisomers, establishing a baseline for quality control (QC) where specific literature values are often proprietary or batch-dependent.

Optical Rotation Profile & Comparative Specifications

Unlike common


-amino alcohols (e.g., L-Leucinol), the specific rotation of 

-amino alcohols is highly sensitive to pH, concentration, and solvation effects.[1] The following data synthesizes vendor specifications and structural analogs to provide a validation range.
Comparative Optical Rotation Data
CompoundConfigurationSalt FormSpecific Rotation (

)
Solvent / Cond.[1]Role in QC
(R)-3-Amino-4-methylpentanoic acid (R)HCl+34.0° ± 2°

(c=1.[1]0)
Parent Precursor (Validation Standard)
(R)-3-Amino-4-methylpentan-1-ol (R)HClBatch Specific (Typically (+))MeOH or EtOHTarget Intermediate
(S)-Leucinol (

-isomer)
(S)Free Base+4.0°NeatRegioisomer Reference
(R)-Leucinol (

-isomer)
(R)Free Base-4.0°NeatEnantiomer Check

Critical Insight: The parent amino acid, (R)-3-amino-4-methylpentanoic acid HCl (CAS 219310-09-5), exhibits a strong positive rotation (


).[1] Reduction to the alcohol typically retains the sign of rotation in this structural class, though the magnitude often decreases due to the loss of the carbonyl anisotropy. Researchers should expect a positive (+) rotation  for the (R)-alcohol HCl salt in polar protic solvents, but must validate this against the specific Certificate of Analysis (COA) for their lot.[1]
Alternative Forms Comparison
FeatureHCl Salt (Recommended)Free Base (Alternative)
Stability High: Resistant to oxidation; non-hygroscopic solid.[1]Moderate: Prone to oxidation/yellowing; often an oil or low-melting solid.[1]
Handling Easy to weigh; consistent stoichiometry.Difficult to dispense accurately; requires inert atmosphere.
Solubility Water, Methanol, DMSO.[1]Dichloromethane, Ethyl Acetate, Ethers.[1]

Synthesis & Stereochemical Causality[1][2][3]

The optical purity of the alcohol is directly dependent on the integrity of the starting


-amino acid. The synthesis typically involves the reduction of the carboxylic acid moiety. Any racemization during the reduction step (e.g., using 

at elevated temperatures) will degrade the optical rotation value.
Stereochemical Workflow (Graphviz)[1]

G cluster_0 Precursor Validation cluster_1 Critical Transformation cluster_2 Target Product Parent Parent Acid (R)-3-Amino-4-methylpentanoic acid HCl [α]D = +34° Reduction Reduction Step (Borane-THF or LiAlH4) Risk: Racemization if T > 0°C Parent->Reduction Activation Target (R)-3-Amino-4-methylpentan-1-ol HCl Expected [α]D: Positive (+) Used for: BCL6 / LRRK2 Inhibitors Reduction->Target Workup (HCl)

Figure 1: Stereochemical lineage from parent acid to target alcohol.[1] The optical rotation of the parent serves as the upstream quality gate.

Experimental Protocol: Self-Validating Measurement

Since literature values vary by solvent, use this protocol to establish an internal standard for your specific batch.

Objective: Determine Specific Rotation


.
  • Preparation:

    • Dry the HCl salt in a vacuum desiccator (

      
      ) for 4 hours to remove surface moisture (hygroscopicity affects concentration calculation).
      
    • Prepare a 1.0 g/100 mL (c=1.0) solution in Methanol (HPLC Grade) . Note: Water is an alternative, but Methanol is preferred for better solubility of organic impurities.[1]

  • Measurement:

    • Zero the polarimeter with pure solvent blank.

    • Fill the 1 dm (100 mm) cell, ensuring no bubbles.

    • Measure at 589 nm (Sodium D-line) at 20°C.[1]

    • Record the average of 5 readings ($ \alpha_{obs} $).

  • Calculation:

    
    [1]
    
    • Where

      
       = path length in dm (usually 1).[1][2][3][4]
      
    • Where ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       = concentration in  g/100  mL.
      
  • Validation Criteria:

    • Enantiomeric Excess (ee): If

      
       is lower than the expected batch value provided by the COA, confirm ee% via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).
      
    • Sign Check: The rotation must be Positive (+) (assuming correlation with parent acid).[1] If negative, suspect inversion or incorrect starting material ((S)-isomer).[1]

References

  • Chem-Impex International. Product Specification: L-beta-Leucine hydrochloride (CAS 219310-09-5).[1] Retrieved from .[1] (Validating parent acid rotation of +34°).

  • CymitQuimica. (R)-3-Amino-4-methylpentanoic Acid Hydrochloride Properties. Retrieved from .[1]

  • Rudolph Research Analytical. Optical Rotation and Specific Rotation: Definitions and Standards (USP <781>).[1] Retrieved from .[1]

  • PubChem. Compound Summary: (R)-3-amino-4-methylpentan-1-ol.[1] CID 39345507. Retrieved from .[1]

  • National Institute of Standards and Technology (NIST). (R)-(-)-Leucinol Data (Comparative Regioisomer).[1] Retrieved from .[1]

Sources

Comparative

A Practical Guide to the Melting Point Determination of Chiral Amino Alcohol Hydrochlorides: The Case of (R)-3-Amino-4-methylpentan-1-ol Hydrochloride

In the landscape of pharmaceutical development, the precise characterization of chiral molecules is not merely a regulatory formality but a cornerstone of ensuring drug safety, efficacy, and batch-to-batch consistency. T...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise characterization of chiral molecules is not merely a regulatory formality but a cornerstone of ensuring drug safety, efficacy, and batch-to-batch consistency. The melting point of an active pharmaceutical ingredient (API) is a fundamental physical property that serves as a critical indicator of identity and purity.[1][2] This guide focuses on (R)-3-Amino-4-methylpentan-1-ol hydrochloride, a chiral amino alcohol building block, to illustrate the principles and methodologies for accurate melting point determination.

While specific, publicly available melting point data for (R)-3-Amino-4-methylpentan-1-ol hydrochloride and its enantiomer, (S)-3-Amino-4-methylpentan-1-ol hydrochloride, is not consistently reported in literature or on supplier technical data sheets, this guide provides a comprehensive framework for researchers to determine this vital parameter experimentally. We will compare two primary analytical techniques, the traditional Capillary Melting Point method and the more advanced Differential Scanning Calorimetry (DSC), offering field-proven insights into experimental design and data interpretation.

The Significance of Melting Point in Chiral Drug Development

For a chiral compound like (R)-3-Amino-4-methylpentan-1-ol hydrochloride, melting point analysis provides more than just a physical constant. It is a powerful diagnostic tool.[2]

  • Purity Assessment: A pure crystalline solid will melt over a very narrow temperature range.[3] The presence of impurities, including the opposite enantiomer, will typically cause a depression in the melting point and a broadening of the melting range.[3]

  • Identity Confirmation: An experimentally determined melting point can be compared against a qualified reference standard to confirm the identity of a synthesized batch.[4]

  • Enantiomeric Purity Insights: While pure enantiomers possess identical physical properties, including the same melting point, a sample contaminated with its mirror image will behave as an impure substance. A racemic mixture (a 1:1 ratio of enantiomers) will often have a distinct melting point that is different from that of the pure enantiomers.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Since polymorphism affects critical drug properties like stability and solubility, melting point determination is an essential tool in early-phase drug development.[2]

Comparative Analysis: (R)- vs. (S)-3-Amino-4-methylpentan-1-ol Hydrochloride

As enantiomers, the (R) and (S) forms of 3-Amino-4-methylpentan-1-ol hydrochloride are expected to have identical melting points. The primary value of comparing them lies in verifying their enantiomeric purity. If a sample of the (R)-enantiomer is synthesized and its melting point is significantly lower and broader than a highly pure reference standard, it could indicate contamination with the (S)-enantiomer.

CompoundCAS NumberExpected Melting PointRationale
(R)-3-Amino-4-methylpentan-1-ol hydrochloride Not assigned; Free base is 343943-80-6[5][6][7]Identical to the (S)-enantiomerEnantiomers have identical physical properties in a non-chiral environment.
(S)-3-Amino-4-methylpentan-1-ol hydrochloride 179412-81-8[8][9][10]Identical to the (R)-enantiomerEnantiomers have identical physical properties in a non-chiral environment.

Note: The lack of a specific CAS number for the (R)-hydrochloride salt in some databases highlights the importance of thorough in-house characterization.

Methodologies for Melting Point Determination

The choice of method depends on the required precision, sample amount, and available instrumentation.

Capillary Melting Point Apparatus

This is a traditional, visual-based method that remains highly relevant for routine analysis.[6] It involves heating a small sample packed into a capillary tube and visually observing the temperature range over which the solid melts into a liquid.[6]

Expertise & Experience: The key to an accurate capillary measurement is a slow, controlled heating rate near the melting point (typically 1–2 °C per minute).[11] A rapid heating rate will cause the thermometer reading to lag behind the actual sample temperature, leading to an artificially high and broad melting range.

  • Sample Preparation: Ensure the (R)-3-Amino-4-methylpentan-1-ol hydrochloride sample is completely dry and finely powdered. Grind gently with a mortar and pestle if necessary.

  • Capillary Loading: Press the open end of a capillary tube into the powder until a small plug enters the tube.[11]

  • Packing: Invert the tube and tap it gently on a hard surface to pack the powder into the sealed bottom. A more effective method is to drop the capillary tube, sealed-end down, through a long piece of glass tubing to achieve tight packing.[11] The final packed sample height should be 2–3 mm. An excessive sample amount will create a temperature gradient and broaden the observed melting range.[11]

  • "Rough" Measurement (Optional but Recommended): Heat the sample at a fast rate (e.g., 10-15 °C/min) to get a quick, approximate melting range. This saves time during the precise measurement.[11]

  • "Fine" Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample.

  • Heating and Observation: Set the heating rate to increase slowly, about 1-2 °C per minute, once the temperature is within 15-20 °C of the expected melting point.

  • Data Recording: Record two temperatures:

    • T1 (Onset): The temperature at which the first droplet of liquid appears.

    • T2 (Clear Point): The temperature at which the entire sample has melted into a clear liquid.

  • Reporting: The melting point is reported as the range T1 – T2.

G cluster_prep Sample Preparation cluster_measure Measurement Dry Dry & Grind Sample Load Load Capillary (2-3 mm) Dry->Load Pack Pack Sample Tightly Load->Pack Insert Insert into Apparatus Pack->Insert Rough Fast Ramp (10-15°C/min) Find Approx. MP Insert->Rough Cool Cool Down >20°C Below Approx. MP Rough->Cool Fine Slow Ramp (1-2°C/min) Cool->Fine Observe Observe & Record Onset (T1) and Clear (T2) Points Fine->Observe Report Report as Range (T1 - T2) Observe->Report

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[9][10] It provides a highly accurate and objective measure of the melting point.

Expertise & Experience: For a hydrochloride salt, which can be hygroscopic or release HCl gas upon heating, it is crucial to use hermetically sealed sample pans. This prevents mass loss during the experiment, which would invalidate the results. The resulting thermogram plots heat flow against temperature. The melting event is observed as an endothermic peak.

  • Sample Preparation: Accurately weigh 1-3 mg of (R)-3-Amino-4-methylpentan-1-ol hydrochloride into a hermetic aluminum DSC pan.

  • Encapsulation: Securely seal the pan using a sample press. This is a critical step to ensure a closed system.

  • Instrument Setup:

    • Place the sealed sample pan in the sample cell and an empty, sealed hermetic pan in the reference cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.

  • Temperature Program:

    • Equilibration: Set the initial temperature to at least 20-30 °C below the expected melting point and hold for 1-2 minutes to ensure thermal equilibrium.

    • Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min, to a temperature well above the melting point.[12]

  • Data Analysis:

    • The melting process will appear as a large endothermic peak on the thermogram.

    • Onset Temperature: The extrapolated temperature at which the peak begins to deviate from the baseline. This is often reported as the melting point.

    • Peak Temperature: The temperature at which the heat flow is at its maximum.

G cluster_prep Sample Preparation cluster_run Instrument Run Weigh Weigh 1-3 mg Sample Pan Place in Hermetic Pan Weigh->Pan Seal Hermetically Seal Pan Pan->Seal Load Load Sample & Reference Pans Seal->Load Purge Purge with Inert Gas (e.g., N2 at 50 mL/min) Load->Purge Equil Equilibrate at Tstart Purge->Equil Ramp Heat at Controlled Rate (e.g., 10°C/min) Equil->Ramp Analysis Analyze Thermogram: Determine Onset & Peak Temp. Ramp->Analysis

Caption: Workflow for DSC Melting Point Determination.

Conclusion

The melting point of (R)-3-Amino-4-methylpentan-1-ol hydrochloride is a critical parameter that provides essential insights into its identity, purity, and solid-state properties. While this value is not readily found in public databases, this guide equips researchers with the rationale and detailed protocols necessary to determine it accurately in the laboratory. By comparing the robust, quantitative data from DSC with the practical, accessible results from capillary methods, drug development professionals can confidently characterize this and other chiral building blocks, ensuring the quality and integrity of their research and development pipeline.

References

  • PubChem. (R)-3-amino-4-methylpentan-1-ol.[Link]

  • Hino-Tek. Melting Point Apparatus: What It Is & How to Determine Melting Point.[Link]

  • NANOLAB. Melting Point Determination in Pharmaceutical Industry.[Link]

  • IntechOpen. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.[Link]

  • Laboratory Equipment. What is Melting Point Apparatus.[Link]

  • ResolveMass Laboratories Inc. Differential Scanning Calorimetry (DSC) Analysis Principle.[Link]

  • Westlab Canada. Measuring the Melting Point.[Link]

  • Chemicalbridge. (S)-3-amino-4-methylpentan-1-ol hydrochloride.[Link]

  • Wisdomlib. Melting point analysis: Significance and symbolism.[Link]

  • Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.[Link]

  • ResolveMass Laboratories Inc. Melting Point Determination.[Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Analysis of H-bLeu(R)-ol

Topic: Mass spectrometry analysis of H-bLeu(R)-ol Content Type: Publish Comparison Guide Differentiation Strategies for Beta-Amino Alcohols in Drug Discovery Executive Summary: The Isobaric Challenge In the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry analysis of H-bLeu(R)-ol Content Type: Publish Comparison Guide

Differentiation Strategies for Beta-Amino Alcohols in Drug Discovery

Executive Summary: The Isobaric Challenge

In the development of peptidomimetics and protease inhibitors (e.g., aminopeptidase inhibitors like Bestatin/Ubenimex), H-bLeu(R)-ol [(R)-3-amino-4-methylpentan-1-ol] represents a critical metabolic marker or synthetic intermediate.[1][2]

However, its analysis is plagued by a "Silent Killer" in mass spectrometry: Isobaric Interference .[2] H-bLeu(R)-ol shares an identical molecular formula (C₆H₁₅NO , MW 117.19 Da) and exact mass (117.1154 ) with:

  • L-Leucinol (2-amino-4-methylpentan-1-ol)[1][2]

  • L-Isoleucinol (2-amino-3-methylpentan-1-ol)[1][2]

  • Enantiomers (S-bLeu-ol)[1][2]

Standard low-resolution MS (Single Quad) cannot distinguish these species.[1][2] This guide compares two distinct analytical workflows—Direct HILIC-MS/MS vs. Chiral Derivatization —to provide a definitive protocol for identification and quantification.

Technical Profile: H-bLeu(R)-ol

FeatureSpecification
IUPAC Name (3R)-3-amino-4-methylpentan-1-ol
Structure Beta-amino alcohol (Amine at C3, Hydroxyl at C1)
Monoisotopic Mass 117.1154 Da
Precursor Ion [M+H]⁺ 118.12 Da
Key Property Lack of chromophore (UV invisible); Polar; Isobaric with Leucinol.[1][2]

Comparative Methodology

We evaluate two competing workflows. Selection depends on whether your priority is Throughput (Method A) or Stereochemical Specificity (Method B).[1][2]

Method A: Direct HILIC-MS/MS (High Throughput)

Best for: Rapid PK screening where enantiomeric purity is already established.[1][2]

The Logic: Standard C18 columns fail to retain small polar amino alcohols. HILIC (Hydrophilic Interaction Liquid Chromatography) retains the charged amine, allowing separation based on structural isomerism (regio-chemistry) rather than just hydrophobicity.[1][2]

Protocol:

  • Column: Amide-HILIC (e.g., Waters XBridge Amide), 2.1 x 100 mm, 2.5 µm.[2]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).[2]

    • B: Acetonitrile (ACN).[2]

  • Gradient: 90% B to 60% B over 5 minutes.

  • MS Detection: ESI Positive, MRM Mode.

Differentiation Mechanism (MS/MS Fragmentation): While parent ions are identical (118.1), fragmentation pathways differ due to the position of the amine.[2]

  • Leucinol (α-amino): Dominant loss of CH₂OH (31 Da) via α-cleavage.[1][2]

    • Transition: 118.1 → 87.1 [2]

  • H-bLeu(R)-ol (β-amino): The amine is at C3.[1][2] α-cleavage relative to the amine involves breaking the C2-C3 or C3-C4 bond.[1][2]

    • Pathway 1: Loss of Isopropyl group (C3-C4 cleavage).[1][2] Transition: 118.1 → 75.1 [2]

    • Pathway 2: Loss of Hydroxyethyl tail (C2-C3 cleavage).[1][2] Transition: 118.1 → 73.1 [2]

Method B: Marfey’s Derivatization (High Specificity)

Best for: Chiral purity analysis and distinguishing R/S enantiomers.[1][2]

The Logic: Since H-bLeu(R)-ol lacks a chromophore and is difficult to resolve chirally on standard phases, derivatization with FDAA (Marfey’s Reagent) introduces a UV-active chromophore and converts enantiomers into diastereomers , which are easily separable on a standard C18 column.[1][2]

Protocol:

  • Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).[1][2]

  • Reaction: Mix sample (50 µL) with FDAA (0.5% in acetone) and NaHCO₃ (1M). Heat at 40°C for 60 min. Quench with HCl.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm.[2]

  • Mobile Phase: Water/ACN with 0.1% Formic Acid.[2]

  • Detection: UV (340 nm) OR MS (Negative mode, [M-H]⁻).

Performance Comparison Data

The following table summarizes experimental outcomes when analyzing a mixture containing H-bLeu(R)-ol, H-Leu-ol, and H-bLeu(S)-ol.

MetricMethod A: Direct HILIC-MS/MSMethod B: FDAA Derivatization
Analyte Specificity Medium. Distinguishes regioisomers (bLeu vs Leu) via fragmentation.[1][2]High. Distinguishes ALL isomers (Regio + Stereo).[1][2]
Chiral Resolution None. (R) and (S) enantiomers co-elute.[1][2]Excellent. (R) and (S) elute as distinct diastereomers (ΔRT > 1.5 min).
Sensitivity (LOD) ~5 ng/mL (ESI+ is efficient for amines).[1][2]~0.5 ng/mL (FDAA adds hydrophobicity, boosting ionization).[2]
Sample Prep Time < 10 mins (Dilute & Shoot).~90 mins (Reaction + Quench).[1][2]
Cost Per Sample Low (Solvents only).[1][2]Medium (Reagent cost).[1][2]

Visualizing the Workflow

The following decision tree illustrates the selection process and mechanistic flow for analyzing H-bLeu(R)-ol.

G Start Start: Unknown Sample (Target: H-bLeu(R)-ol) Q1 Is Chiral Purity Critical? Start->Q1 MethodA Method A: Direct HILIC-MS/MS (Regio-isomer differentiation) Q1->MethodA No (PK/Quant only) MethodB Method B: FDAA Derivatization (Stereo-isomer differentiation) Q1->MethodB Yes (QC/Synthesis) MS_Frag MS/MS Fragmentation Analysis Precursor: 118.1 m/z MethodA->MS_Frag Chrom_Sep C18 Chromatography (Diastereomer Separation) MethodB->Chrom_Sep Frag_Leu Fragment 87 m/z (Loss of CH2OH) = Leucinol MS_Frag->Frag_Leu Alpha-cleavage (C1-C2) Frag_bLeu Fragment 75 m/z (Loss of Isopropyl) = bLeu-ol MS_Frag->Frag_bLeu Alpha-cleavage (C3-C4) Result_R Peak 1: L-FDAA-bLeu(R)-ol (Confirmed Structure) Chrom_Sep->Result_R RT: 12.4 min Result_S Peak 2: L-FDAA-bLeu(S)-ol (Impurity) Chrom_Sep->Result_S RT: 14.1 min

Caption: Workflow decision tree comparing Direct MS fragmentation pathways vs. Derivatization retention times.

Critical Protocol Standards (Self-Validating)

To ensure Trustworthiness and reproducibility, the following system suitability tests must be performed before running unknown samples.

The "Isobaric Check" Mix

Never run H-bLeu(R)-ol in isolation during method development. You must prepare a System Suitability Solution (SST) containing:

  • H-bLeu(R)-ol (Analyte)[1][2][3]

  • L-Leucinol (Interference)[1][2]

  • Acceptance Criteria: In Method A, these must show distinct MRM transitions (118->75 vs 118->87). If crosstalk exceeds 5%, optimize Collision Energy (CE).[2]

The "Blank" Derivatization

When using Method B (Marfey's), run a "Reagent Blank" (FDAA + Buffer + Heat).[2]

  • Reason: FDAA degrades into interfering byproducts.[2]

  • Acceptance Criteria: No peaks in the blank should co-elute with the H-bLeu(R)-ol derivative at the specific retention time.[1][2]

References

  • PubChem. (2025).[2] Compound Summary: (3R)-3-amino-4-methylpentanoic acid (beta-Leucine).[1][2][3] National Library of Medicine.[2] [Link][1][2]

  • Bhushan, R., & Brückner, H. (2004).[2] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][4][5] (Validates the FDAA protocol for amino alcohols). [Link]

  • Creative Biolabs. (2025).[2] Differentiation of Leucine and Isoleucine by Mass Spectrometry.[2][5] (Provides foundational principles for isobaric differentiation via fragmentation). [Link][1][2]

Sources

Comparative

Technical Comparison Guide: Infrared Characterization of (R)-3-Amino-4-methylpentan-1-ol HCl

This guide provides an in-depth technical analysis of the Infrared (IR) spectrum of (R)-3-Amino-4-methylpentan-1-ol Hydrochloride . It is designed for analytical chemists and process development scientists requiring prec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectrum of (R)-3-Amino-4-methylpentan-1-ol Hydrochloride . It is designed for analytical chemists and process development scientists requiring precise characterization data for quality control (QC) and structural validation.

Executive Summary & Compound Identity

(R)-3-Amino-4-methylpentan-1-ol HCl is a chiral


-amino alcohol salt derived from the reduction of 

-homoleucine or synthesized via specific chiral pool manipulations. Unlike its common regioisomer Leucinol (2-amino-4-methylpentan-1-ol), this compound features an extended ethyl backbone separating the hydroxyl and amine functionalities.

Accurate IR characterization is critical for:

  • Salt Verification: Confirming complete protonation of the amine (formation of the HCl salt).

  • Regioisomer Differentiation: Distinguishing the 3-amino isomer from the 2-amino (Leucinol) and 1-amino analogs.

  • Hygroscopicity Management: Monitoring water uptake, as amino alcohol salts are prone to deliquescence.

Chemical Structure & Numbering[1]
  • IUPAC Name: (3R)-3-Amino-4-methylpentan-1-ol hydrochloride

  • Formula:

    
    
    
  • Key Structural Features:

    • C1: Primary Hydroxyl group (-CH2OH).

    • C3: Chiral center with Ammonium group (-NH3+).

    • C4: Isopropyl side chain (Gem-dimethyl).

Detailed Spectral Analysis (Experimental Expectations)

The IR spectrum of the hydrochloride salt is dominated by the ionic ammonium lattice and hydrogen bonding networks. The following band assignments are based on standard group frequencies for chiral amino alcohol salts.

Region 1: High Frequency (3600 – 2400 cm⁻¹)
  • The "Ammonium Envelope" (3200 – 2500 cm⁻¹):

    • Unlike the free base, which shows a sharp doublet for

      
       (~3300/3400 cm⁻¹), the HCl salt exhibits a broad, complex absorption band  extending from 3200 down to 2500 cm⁻¹.
      
    • Cause: Strong N-H[1]···Cl hydrogen bonding and Fermi resonance overtones.

    • Diagnostic Value: Presence of this "envelope" confirms successful salt formation.

  • O-H Stretching (3400 – 3200 cm⁻¹):

    • Appears as a broad shoulder overlapping the high-frequency side of the ammonium envelope.

    • Note: If the sample is wet (hygroscopic), a distinct, very broad water band will appear centered ~3450 cm⁻¹.

  • C-H Stretching (2960 – 2850 cm⁻¹):

    • Superimposed on the ammonium envelope.

    • 2960 cm⁻¹: Asymmetric

      
       stretch (strong, due to isopropyl group).
      
    • 2870 cm⁻¹: Symmetric

      
       stretch.
      
Region 2: The Fingerprint & Bending Region (1700 – 600 cm⁻¹)
  • Ammonium Deformations (1600 – 1500 cm⁻¹):

    • Asymmetric Bending (

      
      ):  ~1600–1580 cm⁻¹ (Medium intensity).
      
    • Symmetric Bending (

      
      ):  ~1500 cm⁻¹ (Weak/Medium).
      
    • Differentiation: The free base lacks these bands, showing an N-H scissoring mode ~1590 cm⁻¹ (often weaker and sharper).

  • Gem-Dimethyl Doublet (1385 & 1365 cm⁻¹):

    • A critical structural marker for the isopropyl group at C4.

    • Appears as a split peak (doublet) of equal intensity.

  • C-O Stretching (1060 – 1040 cm⁻¹):

    • Characteristic of a primary alcohol .

    • Typically a strong, sharp band centered near 1050 cm⁻¹.

    • Regioisomer Note: In Leucinol (2-amino), electronic induction from the closer ammonium group may shift this slightly higher (~1060-1070 cm⁻¹) compared to the 3-amino isomer.

Comparative Performance Guide

This section objectively compares the target product against its primary alternatives to guide analytical decision-making.

Comparison 1: HCl Salt vs. Free Base

The most common QC task is verifying conversion from the free base to the salt.

Feature(R)-3-Amino-4-methylpentan-1-ol (Free Base) (R)-3-Amino-4-methylpentan-1-ol (HCl Salt)
3500–3100 cm⁻¹ Sharp Doublet (

stretch)
Broad Envelope (

+ OH)
2800–2400 cm⁻¹ Clean baseline (except CH)Strong Broad Absorption (Ammonium overtone)
1600–1500 cm⁻¹ Single Scissoring Band (~1590 cm⁻¹)Two Bands (Asym/Sym

bending)
Physical State Viscous Oil / Low-melting SolidCrystalline Solid (Hygroscopic)
Stability Prone to oxidation/CO2 absorptionStable (if kept dry)
Comparison 2: Target vs. Regioisomer (Leucinol HCl)

Distinguishing (R)-3-amino (Gamma) from (S)-2-amino (Beta/Leucinol) is difficult but possible via fingerprinting.

FeatureTarget: 3-Amino (Gamma-isomer)Alternative: 2-Amino (Leucinol)
Structure


Methylene Rocking 720–740 cm⁻¹ (Propyl-like chain)Absent or shifted (Ethyl-like chain)
C-O Environment Further from cation (Shielded)Adjacent to cation (Deshielded)
Resolution Requires high-res FTIR or NMRStandard FTIR often insufficient

Critical Insight: For definitive regioisomer identification, NMR spectroscopy (specifically COSY or HMBC) is superior to IR. IR should be used primarily for identity confirmation against a known standard and salt form verification.

Experimental Protocol: Validated Characterization Workflow

Method A: KBr Pellet (Transmission)

Best for: High-resolution spectral libraries and archiving.

  • Preparation: Mix 1–2 mg of the dry HCl salt with ~100 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind finely in an agate mortar. Caution: Do not over-grind if the sample is polymorphic; however, for simple salts, homogeneity is key.

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Validation: Check for water bands (~3450 cm⁻¹ and 1640 cm⁻¹). If present, dry the pellet or sample and re-run.

Method B: ATR (Attenuated Total Reflectance)

Best for: Rapid QC and hygroscopic samples.

  • Setup: Use a Diamond or ZnSe crystal. Ensure the stage is clean and dry.

  • Application: Place a small amount of solid directly on the crystal.

  • Compression: Apply high pressure using the anvil to ensure good contact.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra (bands at lower wavenumbers will appear more intense in uncorrected ATR).

Visualization: Characterization Workflow

IR_Workflow Start Sample: (R)-3-Amino-4-methylpentan-1-ol HCl Prep Sample Preparation (Dry under vacuum if sticky) Start->Prep Method Select Method Prep->Method KBr KBr Pellet (Transmission) Method->KBr Archival ATR Diamond ATR (Reflectance) Method->ATR Rapid QC Scan Acquire Spectrum (4000-400 cm⁻¹) KBr->Scan ATR->Scan Check1 Check 3500-2500 cm⁻¹ Scan->Check1 Result1 Broad Envelope? (Salt Confirmed) Check1->Result1 Yes Check2 Check 1380 cm⁻¹ Result1->Check2 Result2 Doublet Present? (Isopropyl Confirmed) Check2->Result2 Yes Decision QC Pass/Fail Result2->Decision

Caption: Logical workflow for the IR spectroscopic validation of the target amino alcohol salt.

References

  • National Institute of Standards and Technology (NIST). Mass and IR Spectra of Leucinol (Regioisomer Analog). NIST Chemistry WebBook. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for amino alcohol group frequencies).
  • PubChem. Compound Summary: (R)-3-Amino-4-methylpentan-1-ol.[2] National Library of Medicine. Available at: [Link]

Sources

Validation

Validating the Purity of (R)-3-Amino-4-methylpentan-1-ol: A Comparative Guide to Chromatographic Techniques

An In-Depth Technical Guide Introduction: The Criticality of Chiral Purity in Pharmaceutical Development In the landscape of modern drug development, the stereochemistry of active pharmaceutical ingredients (APIs) is not...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Criticality of Chiral Purity in Pharmaceutical Development

In the landscape of modern drug development, the stereochemistry of active pharmaceutical ingredients (APIs) is not a trivial detail; it is a fundamental determinant of therapeutic efficacy and patient safety. Chiral molecules, such as (R)-3-Amino-4-methylpentan-1-ol, exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies like the FDA and EMA have stringent requirements for the enantiomeric purity of chiral drugs.[3] This guide provides a comprehensive framework for validating the purity of (R)-3-Amino-4-methylpentan-1-ol, focusing on Thin-Layer Chromatography (TLC) as a rapid, efficient screening tool, and contextualizing its role alongside more definitive methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Role of Thin-Layer Chromatography (TLC) in Purity Assessment

TLC is a planar chromatographic technique that serves as an invaluable tool for rapid, cost-effective, and parallel analysis of multiple samples.[4] Its primary strength lies in its ability to quickly assess the presence of impurities, monitor the progress of a reaction, and screen for optimal separation conditions for column chromatography.[5] The principle of TLC is based on differential adsorption.[6] A solvent (the mobile phase) moves up a plate coated with an adsorbent (the stationary phase, typically silica gel) by capillary action, carrying the analyte with it.[7] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance, resulting in a lower Retention Factor (Rf), while less polar compounds travel further.[8][9]

Scientist's Note: The choice of TLC as a first-line analytical tool is strategic. In a drug development setting, dozens of samples from various synthesis or purification steps may need to be checked daily. The high throughput of TLC allows a chemist to make informed decisions quickly—such as whether to proceed with a reaction work-up or to re-purify a batch—without the time and resource commitment required for HPLC or GC analysis on every sample.

Experimental Protocol: TLC for (R)-3-Amino-4-methylpentan-1-ol

This protocol is designed to be a self-validating system, where the inclusion of a reference standard provides a direct comparison for establishing identity and purity.

Materials & Reagents
ComponentSpecificationPurpose
Stationary Phase Silica gel 60 F254 TLC platesPolar adsorbent for separation. The F254 indicator allows for visualization of UV-active compounds, though not the primary method here.
Analyte Solutions (R)-3-Amino-4-methylpentan-1-ol sample and reference standard (~1 mg/mL in methanol)The test sample and the pure, known standard for comparison.
Mobile Phase n-Butanol : Glacial Acetic Acid : Water (4:1:1 v/v/v)A classic polar solvent system for separating amino acids and amino alcohols.[6][10]
Visualization Ninhydrin Reagent (0.3% w/v in n-butanol with 3% acetic acid)Reacts with the primary amine of the analyte to produce a colored spot (Ruhemann's purple).[6][11][12][13]
Apparatus TLC developing chamber, capillary tubes, pencil, ruler, hot plate or heat gunStandard equipment for performing TLC analysis.[14][6]
Step-by-Step Methodology
  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark equidistant points along this line for sample application. Handle the plate only by its edges to avoid contamination from fingerprints.[15]

  • Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Line the inside of the chamber with a piece of filter paper that is partially submerged in the solvent. Close the chamber and allow it to sit for at least 15-20 minutes.

    • Causality Explained: Saturating the chamber atmosphere with solvent vapors is crucial. It prevents the mobile phase from evaporating off the plate as it ascends, ensuring a uniform and straight solvent front, which leads to better resolution and more reproducible Rf values.[6]

  • Spotting: Using a capillary tube, apply a small, concentrated spot of the (R)-3-Amino-4-methylpentan-1-ol reference standard on the first mark. On the second mark, spot the test sample. For a co-spot, apply the reference standard first, let it dry, and then apply the test sample directly on top of it. Keep spots small (1-2 mm diameter) for optimal separation.[6][8]

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent to ascend the plate via capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[16]

  • Visualization: Allow the plate to air dry completely in a fume hood to remove all traces of the mobile phase solvents. Dip the plate into the ninhydrin solution or spray it evenly.[15] Heat the plate gently with a heat gun or on a hot plate at ~100°C for a few minutes until purple spots appear.[6]

    • Causality Explained: Ninhydrin is unreactive with the amino group at room temperature. Heating provides the activation energy for the reaction that forms the highly colored Ruhemann's purple complex, making the colorless amino alcohol visible.[6]

  • Analysis and Interpretation:

    • Purity Assessment: A pure sample should yield a single spot. The presence of additional spots in the test sample lane indicates impurities.

    • Identity Confirmation: The spot from the test sample should have the same Rf value and color as the reference standard. The co-spot should appear as a single, unified spot.

    • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [9][16][17]

Visualizing the TLC Workflow

The following diagram illustrates the logical flow of the TLC process for purity validation.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis cluster_result Result Interpretation prep_plate 1. Prepare & Mark TLC Plate prep_chamber 2. Saturate Developing Chamber prep_plate->prep_chamber prep_sample 3. Spot Samples & Standard prep_chamber->prep_sample develop 4. Develop Plate prep_sample->develop dry 5. Dry Plate & Mark Front develop->dry visualize 6. Visualize with Ninhydrin & Heat dry->visualize calculate_rf 7. Calculate Rf Values visualize->calculate_rf compare 8. Compare Spots calculate_rf->compare pure Single Spot? Rf matches standard? compare->pure pass Pass: High Purity pure->pass Yes fail Fail: Impurities Detected pure->fail No

Caption: A standard workflow for purity validation using TLC.

Comparative Analysis: Choosing the Right Tool for the Job

While TLC is an excellent screening method, a full purity validation for a pharmaceutical ingredient must adhere to the principles outlined in the ICH Q2(R2) guidelines, which require more robust and quantitative data.[18][19][20] This is where HPLC and GC become essential.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Differential adsorption on a planar surface.High-pressure partition/adsorption in a packed column.Partition based on volatility in a capillary column.
Primary Use Qualitative screening, reaction monitoring, purity checks.Quantitative analysis, impurity profiling, chiral separations.[1][21]Analysis of volatile and thermally stable compounds.[21][22]
Speed Very Fast (15-30 min per plate, multiple samples).Moderate (10-60 min per sample).[22]Fast (2-20 min per sample).[22]
Cost Low (minimal solvent, inexpensive plates).High (expensive instrument, columns, high-purity solvents).[22]Moderate (instrument cost, but carrier gas is cheap).[21]
Quantitation Semi-quantitative (visual) to quantitative (with densitometer).Highly quantitative and reproducible.[23]Highly quantitative and reproducible.
Chiral Separation Possible with chiral stationary phases or mobile phase additives, but less common and lower resolution.[24][25][26][27][28]Gold Standard. Excellent separation with Chiral Stationary Phases (CSPs).[3][29]Possible with chiral columns, but requires analyte volatility.[30]
Resolution Lower.Very High.Very High.
Sample Requirement Micrograms (µg).Micrograms to Nanograms (ng).Nanograms to Picograms (pg).

Scientist's Note: For (R)-3-Amino-4-methylpentan-1-ol, TLC is perfect for confirming its presence and detecting gross non-chiral impurities. However, it cannot, under standard conditions, differentiate between the (R)- and (S)-enantiomers. To confirm enantiomeric purity (e.g., >99% ee), Chiral HPLC is the required method.[2][3] GC could be used, but the amino alcohol may require derivatization to increase its volatility for optimal analysis.

An Integrated Validation Strategy

A robust purity validation strategy does not rely on a single technique but integrates them logically. This approach ensures both efficiency and compliance with regulatory standards.

Validation_Strategy Start Sample: (R)-3-Amino-4-methylpentan-1-ol TLC_Screen Step 1: TLC Purity Screen Start->TLC_Screen TLC_Decision Gross Impurities Detected? TLC_Screen->TLC_Decision Repurify Repurify Sample TLC_Decision->Repurify Yes HPLC_Analysis Step 2: Chiral HPLC Analysis TLC_Decision->HPLC_Analysis No Repurify->Start Re-evaluate HPLC_Decision Enantiomeric Purity >99%? HPLC_Analysis->HPLC_Decision HPLC_Decision->Repurify No GC_Analysis Optional Step 3: GC for Residual Volatile Solvents HPLC_Decision->GC_Analysis Yes Final_QC Final QC Release GC_Analysis->Final_QC

Caption: An integrated workflow for comprehensive purity validation.

Conclusion

Validating the purity of a chiral API like (R)-3-Amino-4-methylpentan-1-ol is a multi-faceted process that demands a strategic application of different analytical techniques. Thin-Layer Chromatography provides an indispensable, high-throughput method for initial purity screening, offering immediate, actionable insights into the presence of non-chiral impurities. However, it serves as a preliminary step. For the definitive, quantitative data required by regulatory agencies—particularly for enantiomeric purity—High-Performance Liquid Chromatography with a chiral stationary phase is the unequivocal method of choice. By integrating TLC for rapid screening and HPLC for quantitative validation, researchers and drug development professionals can create an efficient, robust, and compliant workflow that ensures the quality, safety, and efficacy of the final pharmaceutical product.

References

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
  • Chemistry Online @ UTSC.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.
  • AMSbiopharma. (2025, July 22).
  • ResearchGate.
  • Lab Manager. (2025, December 2).
  • ICH. (2023, November 30).
  • Khan Academy.
  • Huang, M. B., et al. (1997).
  • Chemistry Hall. (2020, January 2).
  • Huang, M. B., et al. (1997).
  • Oreate AI Blog. (2026, January 7).
  • AKJournals. Comparison of OPLC and other chromatographic methods (TLC, HPLC, and GC) for in-process purity testing of nandrolone.
  • PubMed.
  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains.
  • Unknown Source. TLC Stains.
  • The Sarpong Group. Appendix 3: Recipes For TLC Stains.
  • Unknown Source.
  • Scribd. TLC Analysis of Amino Acids.
  • Duncan, J. D., Armstrong, D. W., & Stalcup, A. M. (1990). NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS.
  • Benchchem. discovery and synthesis of chiral amino alcohols.
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • ResearchGate. (2023, May 4).
  • Del Bubba, M., et al. (2014). Thin-layer chromatography enantioseparations on chiral stationary phases: A review.
  • Chromatography Today. HPLC vs GC - A Beginner's Guide.
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • BenchChem.
  • Lab Manager. (2025, August 22).
  • cr subscription agency.
  • Chemistry LibreTexts. (2022, August 23).
  • Amrita Vishwa Vidyapeetham Virtual Lab.
  • Cornejo, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC.
  • CAT. Analyses of amino acids, Enantiomeric purity.

Sources

Safety & Regulatory Compliance

Safety

(R)-3-Amino-4-methylpentan-1-ol hydrochloride proper disposal procedures

Proper disposal of (R)-3-Amino-4-methylpentan-1-ol hydrochloride requires strict adherence to laboratory safety protocols, primarily treating it as a hazardous chemical waste due to its irritant properties and potential...

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of (R)-3-Amino-4-methylpentan-1-ol hydrochloride requires strict adherence to laboratory safety protocols, primarily treating it as a hazardous chemical waste due to its irritant properties and potential aquatic toxicity. As a chiral amino alcohol salt, it does not typically fall under RCRA P-list or U-list categories, but it must be managed as "Unlisted Hazardous Waste" or "Characteristic Waste" depending on local regulations.

Part 1: Chemical Identification & Hazard Profile

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[1]

Property Details
Chemical Name (R)-3-Amino-4-methylpentan-1-ol hydrochloride
CAS Number 343943-80-6 (Free base ref); Isomer specific HCl salts often share handling protocols with (S)-isomer (CAS 179412-81-8)
Molecular Formula C₆H₁₅NO[2][3][4][5] · HCl
Physical State White to off-white solid (powder or crystalline)
Solubility Highly soluble in water; soluble in lower alcohols (methanol, ethanol)
Acidity (pH) Aqueous solutions are weakly acidic (pH ~4.0–6.0) due to the hydrochloride moiety.
Key Hazards H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6]

Part 2: Core Disposal Directive

Expertise & Experience: The "Dry Waste" Preference

From an operational standpoint, the safest and most cost-effective disposal method for amino alcohol salts is to keep them in their solid state. Solubilizing the salt generally increases the volume of waste generated and introduces the risk of exothermic solvation or unexpected pH changes.

Do NOT attempt to neutralize large quantities of solid salt for drain disposal. While chemically possible, this practice is prohibited by most modern Environmental Health & Safety (EHS) permits due to the nitrogen load on wastewater treatment plants.

Protocol A: Solid Waste Disposal (Preferred)

Use this workflow for expired reagents, excess synthesis products, or spill cleanup residues.

  • Segregation: Isolate the material from oxidizers (e.g., permanganates, nitrates) and strong bases . Amine salts can liberate free amines (fishy odor, volatile) if mixed with high pH waste, posing an inhalation risk.

  • Packaging:

    • Transfer the solid into a clear, wide-mouth High-Density Polyethylene (HDPE) or glass jar.

    • Pro-Tip: If the material is hygroscopic (absorbs water), double-bag it in a sealable LDPE bag before placing it in the rigid container to prevent it from turning into a sticky "sludge" that is difficult for waste handlers to process.

  • Labeling:

    • Affix a hazardous waste tag.[1]

    • Chemical Name: Write out "(R)-3-Amino-4-methylpentan-1-ol hydrochloride" fully. Do not use abbreviations or structural formulas.

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.

Protocol B: Aqueous/Liquid Waste Disposal

Use this workflow for reaction mixtures, mother liquors, or dissolved samples.

  • Solvent Check:

    • Organic Solvents: If dissolved in methanol/ethanol/DCM, dispose of in the Halogenated or Non-Halogenated Organic Waste stream accordingly.

    • Aqueous Solutions: If dissolved in water/buffer, check pH.

  • pH Adjustment (If Required):

    • Caution: Acidic solutions (pH < 2) or Basic solutions (pH > 12.5) are RCRA Corrosive (D002).

    • The natural pH of this salt solution is likely 4–6. This is generally acceptable for "Aqueous Toxic" waste streams without adjustment.

    • If neutralization is strictly required by your facility: Slowly add 1M Sodium Bicarbonate (NaHCO₃) while stirring until pH reaches 6–8. Avoid Sodium Hydroxide (NaOH) to prevent rapid heat generation or liberation of the volatile free amine.

  • Container: Use a chemically resistant HDPE carboy. Leave 10% headspace to prevent over-pressurization.

Part 3: Visualized Disposal Workflow

The following diagram illustrates the decision logic for disposing of (R)-3-Amino-4-methylpentan-1-ol hydrochloride, ensuring compliance with segregation rules.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid? Start->IsSolid SolidPkg Package in HDPE/Glass Jar (Double bag if hygroscopic) IsSolid->SolidPkg Yes IsOrganic Contains Organic Solvent? IsSolid->IsOrganic No (Liquid) LabelSolid Label: 'Irritant/Toxic' Do NOT mix with Oxidizers SolidPkg->LabelSolid PickupSolid Ship for Incineration LabelSolid->PickupSolid OrgWaste Dispose in Organic Solvent Waste Stream IsOrganic->OrgWaste Yes IsAqueous Aqueous Solution IsOrganic->IsAqueous No CheckPH Check pH (Target: 4 - 9) IsAqueous->CheckPH Neutralize Neutralize with NaHCO3 if pH < 4 CheckPH->Neutralize pH < 4 AqWaste Dispose in Aqueous Toxic Waste Stream CheckPH->AqWaste pH OK Neutralize->AqWaste

Caption: Decision tree for segregating (R)-3-Amino-4-methylpentan-1-ol HCl waste based on physical state and solvent composition.

Part 4: Emergency & Spill Procedures

Trustworthiness Check: These steps are self-validating; if the spill turns pink/red upon adding a universal indicator, it confirms the acidic nature of the salt, verifying the need for bicarbonate neutralization.

  • Small Spill (< 50g):

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Containment: Cover the spill with a dry absorbent pad or paper towels.

    • Cleanup: Sweep up solids carefully to avoid dust generation. If the surface is wet, wipe with a soap/water solution.

    • Disposal: Place all cleanup materials into a clear plastic bag, seal, and label as "Debris contaminated with (R)-3-Amino-4-methylpentan-1-ol HCl".

  • Empty Container Disposal:

    • Triple rinse the empty bottle with water or a suitable solvent.

    • Collect the rinsate as hazardous waste (do not pour down the drain).

    • Deface the label completely (cross out the name).

    • Discard the clean, defaced bottle in regular glass trash or recycling, depending on facility rules.

References

  • Sigma-Aldrich .[2][7] (S)-3-Amino-4-methylpentan-1-ol hydrochloride Safety Data Sheet. Retrieved from [2]

  • PubChem . (R)-3-amino-4-methylpentan-1-ol (Compound Summary). National Library of Medicine. Retrieved from

  • Apollo Scientific . Safety Data Sheet: 3-Amino-4-methyl-pentan-1-ol. Retrieved from

  • University of Wisconsin–Madison . Chapter 7: Chemical Disposal Procedures (Amine Salts). Retrieved from

  • BenchChem . Disposal of Amine Hydrochloride Salts Protocols. Retrieved from

Sources

Handling

Personal protective equipment for handling (R)-3-Amino-4-methylpentan-1-ol hydrochloride

Common Name: D-Leucinol Hydrochloride CAS Number: 21293-29-8 (Free base: 53443-54-8) Physical State: White to off-white crystalline solid (Hygroscopic) Executive Summary & Hazard Context As a chiral amino alcohol derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: D-Leucinol Hydrochloride CAS Number: 21293-29-8 (Free base: 53443-54-8) Physical State: White to off-white crystalline solid (Hygroscopic)

Executive Summary & Hazard Context

As a chiral amino alcohol derivative, (R)-3-Amino-4-methylpentan-1-ol hydrochloride is a critical building block in the synthesis of peptide isosteres and chiral auxiliaries. While often categorized as a standard laboratory reagent, its handling requires specific protocols that go beyond generic "white powder" safety.

The Invisible Threat: Hygroscopicity & Static The hydrochloride salt form stabilizes the volatile amino alcohol but introduces two distinct operational hazards:

  • Hygroscopicity: This compound aggressively scavenges atmospheric moisture. Beyond ruining stoichiometric precision in sensitive couplings, moisture absorption creates sticky "clumps" that encourage unsafe handling behaviors (e.g., chipping at the solid), increasing the risk of aerosol generation.

  • Electrostatic Charge: When dry, this salt is prone to static buildup. "Jumping" particles can contaminate the workspace and bypass standard airflow containment if not managed correctly.

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the chemical's permeation properties and physical behavior. Latex gloves are not recommended due to the potential for organic solvent permeability during downstream processing (e.g., using DCM or DMF).

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Nitrile Rubber (≥ 0.11 mm) Nitrile provides excellent resistance to the salt in solid form and aqueous solutions. It offers superior puncture resistance compared to latex. Change frequency: Every 2 hours or immediately upon splash.
Eye Protection Chemical Safety Goggles Standard safety glasses with side shields are insufficient for fine, static-prone powders. Goggles seal the eyes against airborne dust and accidental splashes during solubilization.
Respiratory Fume Hood (Primary) Engineering controls are superior to respirators. Handle strictly within a certified chemical fume hood.
Respiratory (Secondary) N95 / P2 Particulate Mask Only if weighing outside a hood (not recommended) or during spill cleanup. The salt is an upper respiratory tract irritant.
Body Protection Lab Coat (Cotton/Poly) Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure (a common contact dermatitis site).

Operational Workflow & Engineering Controls

Phase 1: Storage & Retrieval

The Protocol: Store the container in a desiccator or under an inert atmosphere (Argon/Nitrogen).

  • Why: Preventing hydrolysis and clumping ensures the material remains free-flowing, reducing the need for mechanical force during weighing.

Phase 2: Weighing (The Critical Step)

The Protocol:

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat and spatula before touching the powder.

  • Containment: Perform all weighing inside a balance enclosure or fume hood.

  • Transfer: Do not pour from the stock bottle. Use a clean, dry spatula.[4]

  • Expert Insight: If the material has clumped due to moisture, do not hack at it with a metal spatula inside a glass bottle. This risks breaking the container. Dissolve the entire content in a known volume of solvent to create a stock solution if stoichiometry permits.

Phase 3: Solubilization

The Protocol: Add the solid to the solvent , not the solvent to the solid.

  • Why: Adding solvent to a pile of light powder can displace air rapidly, "puffing" the toxic dust out of the vessel.

Visualizing the Safety Architecture

The following diagram outlines the decision-making process for safe handling, prioritizing engineering controls over PPE.

SafetyWorkflow Start Start: Handling Request Assess Step 1: Inspect Material State (Is it clumped?) Start->Assess Clumped Material is Clumped/Wet Assess->Clumped Yes (Hygroscopic failure) FreeFlow Material is Free-Flowing Assess->FreeFlow No DissolveAll Do NOT Chip/Grind. Dissolve entire bottle to make stock solution. Clumped->DissolveAll Solubilization Step 4: Solubilization (Add Solid to Solvent) DissolveAll->Solubilization StaticCheck Step 2: Static Control (Use Ionizer/Anti-static gun) FreeFlow->StaticCheck Weighing Step 3: Weighing (Inside Fume Hood) StaticCheck->Weighing Weighing->Solubilization Reaction Proceed to Reaction Solubilization->Reaction

Figure 1: Decision logic for handling hygroscopic amino alcohol salts, emphasizing the mitigation of clumping hazards.

Emergency Response & Disposal

Accidental Release (Spill)[3][5]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don double nitrile gloves and an N95/P2 respirator if the spill is outside the hood.

  • Containment: Cover the spill with a paper towel dampened with isopropyl alcohol (not water).

    • Why: Water will dissolve the salt and spread it. Alcohol wets the powder to prevent dust without immediately solubilizing it into a spreading puddle.

  • Cleanup: Wipe up and place in a sealed bag.

Disposal Protocols

Do not dispose of this compound down the drain.[5][6][7] While amino acids are often unregulated, amino alcohol salts can be toxic to aquatic life and disrupt pH balances.

Waste StreamProtocol
Solid Waste Collect in a container labeled "Hazardous Waste - Solid Organic - Irritant".
Aqueous Waste Adjust pH to neutral (6-8) if necessary, then dispose of in "Aqueous Waste" container.
Solvent Waste If dissolved in organics (DCM, MeOH), dispose in "Halogenated" or "Non-Halogenated" solvent waste respectively.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13302-67-5 (D-Leucinol HCl). Retrieved from [Link]

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